molecular formula C7H8N2O B178915 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one CAS No. 122001-78-9

2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Cat. No.: B178915
CAS No.: 122001-78-9
M. Wt: 136.15 g/mol
InChI Key: HZLVYABRXDPPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-4-5-2-1-3-6(5)8-9-7/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLVYABRXDPPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)NN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409432
Record name 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122001-78-9
Record name 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible and efficient synthesis pathways for 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one. While a specific, detailed experimental protocol for this exact molecule is not extensively documented in publicly available literature, this guide outlines a robust and chemically sound synthetic approach based on well-established methods for the preparation of analogous fused pyridazinone systems. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize the target compound.

Overview of Synthetic Strategy

The most direct and logical synthetic route to this compound involves the condensation reaction between a suitable cyclopentane-1,2-dicarbonyl precursor and a hydrazine derivative. The preferred starting material for this approach is cis-cyclopentane-1,2-dicarboxylic anhydride due to its cyclic nature which facilitates the formation of the fused pyridazinone ring system.

The overall transformation can be depicted as a two-step process:

  • Preparation of the Anhydride: Conversion of cis-cyclopentane-1,2-dicarboxylic acid to its corresponding anhydride.

  • Cyclocondensation: Reaction of the anhydride with hydrazine hydrate to yield the target this compound.

Detailed Synthesis Pathways

Pathway 1: From cis-Cyclopentane-1,2-dicarboxylic Acid

This pathway involves the initial formation of the anhydride followed by cyclocondensation.

Step 1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Anhydride

cis-Cyclopentane-1,2-dicarboxylic acid can be efficiently converted to its anhydride by heating with a dehydrating agent such as acetic anhydride.

Step 2: Synthesis of this compound

The resulting cis-cyclopentane-1,2-dicarboxylic anhydride is then reacted with hydrazine hydrate in a suitable solvent, typically a lower alcohol like ethanol or methanol, to yield the desired product.

Synthesis_Pathway_1 start cis-Cyclopentane-1,2-dicarboxylic Acid anhydride cis-Cyclopentane-1,2-dicarboxylic Anhydride start->anhydride Step 1 product This compound anhydride->product Step 2 reagent1 Acetic Anhydride, Heat reagent1->start reagent2 Hydrazine Hydrate, Ethanol, Reflux reagent2->anhydride

Diagram 1: Synthesis from dicarboxylic acid.
Experimental Protocols

Protocol 2.2.1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cis-cyclopentane-1,2-dicarboxylic acid (1.0 eq).

  • Reagent Addition: Add acetic anhydride (2.0 - 3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The excess acetic anhydride and acetic acid formed are removed under reduced pressure. The resulting crude anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or used directly in the next step.

Protocol 2.2.2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.0 - 1.2 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting solid residue is washed with cold water and then recrystallized from an appropriate solvent (e.g., ethanol or ethyl acetate) to afford the pure product.

Data Presentation

Table of Reagents and Expected Products
StepReactant(s)Reagent(s)SolventConditionsProductExpected Yield (%)
1cis-Cyclopentane-1,2-dicarboxylic AcidAcetic AnhydrideNoneReflux, 2-3 hcis-Cyclopentane-1,2-dicarboxylic Anhydride>90
2cis-Cyclopentane-1,2-dicarboxylic AnhydrideHydrazine HydrateEthanolReflux, 4-6 hThis compound75-85
Expected Spectroscopic Data
Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the methylene protons of the cyclopentane ring, likely in the range of 1.5-3.0 ppm. A broad singlet for the NH proton of the pyridazinone ring, typically downfield (> 9 ppm).
¹³C NMR A signal for the carbonyl carbon of the pyridazinone ring in the range of 160-170 ppm. Signals for the carbons of the cyclopentane ring.
IR (cm⁻¹) A strong absorption band for the C=O stretching of the lactam at approximately 1650-1680 cm⁻¹. An N-H stretching band around 3200-3400 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₇H₈N₂O, MW: 136.15 g/mol ).

Experimental Workflow

The overall experimental workflow for the synthesis is summarized in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Cyclocondensation A1 Mix Dicarboxylic Acid and Acetic Anhydride A2 Reflux for 2-3 hours A1->A2 A3 Remove Volatiles under Reduced Pressure A2->A3 A4 Purify by Recrystallization (Optional) A3->A4 B1 Dissolve Anhydride in Ethanol A4->B1 Proceed with crude or purified anhydride B2 Add Hydrazine Hydrate B1->B2 B3 Reflux for 4-6 hours B2->B3 B4 Solvent Evaporation B3->B4 B5 Wash with Water and Recrystallize B4->B5

Diagram 2: Experimental workflow.

Logical Relationships in Synthesis

The synthesis of this compound is a logical extension of the well-established Paal-Knorr furan synthesis and its hetero-analogues. The core principle relies on the formation of a heterocyclic ring from a 1,4-dicarbonyl equivalent and a dinucleophile.

Logical_Relationship Concept General Principle: 1,4-Dicarbonyl Equivalent + Dinucleophile Specific_Application cis-Cyclopentane-1,2-dicarboxylic Anhydride (1,4-Dicarbonyl Equivalent) Concept->Specific_Application Dinucleophile Hydrazine (Dinucleophile) Concept->Dinucleophile Product_Class Fused Pyridazinone Formation Specific_Application->Product_Class Dinucleophile->Product_Class Target_Molecule This compound Product_Class->Target_Molecule

Diagram 3: Logical relationship in the synthesis.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. The described method, based on the cyclocondensation of cis-cyclopentane-1,2-dicarboxylic anhydride with hydrazine, is a high-yielding and straightforward approach. The provided experimental protocols, data tables, and diagrams offer a comprehensive resource for researchers in the fields of medicinal chemistry and drug development to successfully prepare and study this and related fused pyridazinone compounds. It is recommended that standard laboratory safety procedures be followed during all experimental work.

An In-depth Technical Guide on the Molecular Structure Elucidation of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure elucidation of the pyridazinone core, with a specific focus on 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (CAS Number: 122001-78-9). While specific experimental data for this particular molecule is limited in published literature, this document outlines the expected structural features, spectroscopic characteristics, and a general synthetic methodology based on well-established chemistry of related pyridazinone derivatives.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a fused ring system composed of a cyclopentane ring and a pyridazinone ring. The pyridazin-3(2H)-one moiety is a six-membered heterocyclic scaffold with two adjacent nitrogen atoms and a carbonyl group at the 3-position. This core structure is of significant interest to medicinal chemists due to its presence in a wide range of biologically active compounds.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 122001-78-9[1][2]
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar pyridazinone derivatives found in the literature.[3][4][5][6][7]

Table 2.1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.0 - 8.0Singlet1HNH (amide)
~ 2.8 - 3.0Triplet2HCH₂ adjacent to the pyridazinone ring
~ 2.6 - 2.8Triplet2HCH₂ adjacent to the pyridazinone ring
~ 2.0 - 2.2Quintet2HCentral CH₂ of the cyclopentane ring
Table 2.2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 160 - 165C=OCarbonyl carbon
~ 145 - 155C=CQuaternary carbon of the pyridazinone ring
~ 125 - 135C=CQuaternary carbon of the pyridazinone ring
~ 30 - 35CH₂CH₂ adjacent to the pyridazinone ring
~ 25 - 30CH₂CH₂ adjacent to the pyridazinone ring
~ 20 - 25CH₂Central CH₂ of the cyclopentane ring
Table 2.3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Functional Group
3100 - 3300N-H stretch (amide)
2800 - 3000C-H stretch (aliphatic)
1650 - 1680C=O stretch (amide)
1580 - 1620C=C stretch
Table 2.4: Predicted Mass Spectrometry Data
m/zInterpretation
136[M]⁺ (Molecular ion)
108[M - CO]⁺
80[M - CO - N₂]⁺

Experimental Protocols

The following section details a general and plausible experimental protocol for the synthesis of this compound. This methodology is adapted from established procedures for the synthesis of similar pyridazinone derivatives.[8][9][10][11][12]

Synthesis of this compound

Principle: The synthesis is based on the condensation reaction between a γ-ketoacid and hydrazine hydrate. In this case, the required precursor is 2-oxocyclopentanepropanoic acid.

Materials:

  • 2-oxocyclopentanepropanoic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Hydrochloric acid (for acidification)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A solution of 2-oxocyclopentanepropanoic acid (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (1.2 equivalents) is added dropwise to the solution at room temperature.

  • A catalytic amount of glacial acetic acid is added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

  • The precipitate is filtered, washed with cold water, and then neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Samples can be analyzed as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.

StructureElucidationWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Start 2-oxocyclopentanepropanoic acid + Hydrazine Hydrate Reaction Condensation Reaction Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation of This compound Data_Interpretation->Structure_Confirmation

Synthesis and structural elucidation workflow.

Potential Signaling Pathways and Biological Activities

While specific biological activities of this compound are not documented, the pyridazinone core is a well-known pharmacophore present in compounds with a wide range of therapeutic applications.[11][13] The following diagram illustrates some of the key signaling pathways that are modulated by various pyridazinone derivatives.

SignalingPathways cluster_core Pyridazinone Core cluster_pathways Modulated Signaling Pathways cluster_outcomes Biological Outcomes Pyridazinone Pyridazinone Derivatives PDE Phosphodiesterase (PDE) Inhibition Pyridazinone->PDE inhibits COX Cyclooxygenase (COX) Inhibition Pyridazinone->COX inhibits Kinase Tyrosine Kinase Inhibition Pyridazinone->Kinase inhibits Ion_Channels Ion Channel Modulation Pyridazinone->Ion_Channels modulates Vasodilation Vasodilation PDE->Vasodilation Anti_Inflammatory Anti-inflammatory Effects COX->Anti_Inflammatory Anticancer Anticancer Activity Kinase->Anticancer Cardiotonic Cardiotonic Effects Ion_Channels->Cardiotonic

Signaling pathways modulated by pyridazinone derivatives.

The diverse biological activities of pyridazinone-containing compounds, including their roles as vasodilators, anti-inflammatory agents, and anticancer drugs, underscore the therapeutic potential of this heterocyclic scaffold. Further investigation into the specific properties of this compound is warranted to explore its potential applications in drug discovery and development.

References

Navigating the Pyridazinone Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the broader class of pyridazin-3(2H)-one derivatives due to the absence of publicly available experimental and biological data for the specific compound, 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (CAS Number: 122001-78-9). While this specific molecule is commercially available as a potential synthetic intermediate, its synthesis, biological activity, and mechanism of action are not detailed in the current scientific literature. The information presented herein is based on the well-established chemistry and pharmacology of the pyridazin-3(2H)-one scaffold.

Introduction to the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This six-membered ring containing two adjacent nitrogen atoms has been extensively explored as a pharmacophore in the development of novel therapeutic agents across various disease areas. The structural versatility of the pyridazinone core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.

CAS Number for this compound: 122001-78-9

Synthetic Strategies for the Pyridazin-3(2H)-one Core

The construction of the pyridazin-3(2H)-one ring is typically achieved through well-established condensation reactions. The most common approach involves the reaction of a γ-ketoacid with hydrazine or a substituted hydrazine.

General Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

A prevalent method for synthesizing the saturated pyridazinone ring involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the 4,5-dihydropyridazin-3(2H)-one core.

Experimental Protocol: Representative Synthesis of a 6-Substituted 4,5-Dihydropyridazin-3(2H)-one

  • Reaction Setup: A mixture of the appropriate γ-ketoacid (1 equivalent) and hydrazine hydrate (1.1-1.5 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period ranging from 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired 6-substituted 4,5-dihydropyridazin-3(2H)-one.

Synthesis_Workflow start γ-Ketoacid + Hydrazine Hydrate reflux Reflux in Solvent (e.g., Ethanol) start->reflux workup Cooling & Solvent Removal reflux->workup purification Purification (Recrystallization or Chromatography) workup->purification end_product 4,5-Dihydropyridazin-3(2H)-one purification->end_product

Caption: General workflow for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.

Biological Activities and Therapeutic Potential

Pyridazin-3(2H)-one derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development.

Cardiovascular Effects

A significant area of investigation for pyridazinone derivatives has been in the treatment of cardiovascular diseases. Many compounds based on this scaffold have been reported to possess vasodilator and antihypertensive properties.

Compound ClassMechanism of ActionExample Biological Data
Phenyl-substituted dihydropyridazinonesVasodilationEC50 values in the micromolar to nanomolar range in ex vivo aortic ring assays.
Fused pyridazinone systemsPhosphodiesterase (PDE) inhibitionPotent and selective inhibition of PDE3 and PDE5.[1]

One of the key mechanisms underlying the vasodilator effects of some pyridazinone derivatives is the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5. Inhibition of these enzymes leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively, resulting in smooth muscle relaxation and vasodilation.

PDE_Inhibition_Pathway Pyridazinone Pyridazinone Derivative PDE Phosphodiesterase (PDE) Pyridazinone->PDE inhibition GMP GMP PDE->GMP hydrolysis GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC cGMP cGMP sGC->cGMP activation cGMP->GMP PKG Protein Kinase G (PKG) cGMP->PKG activation Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Simplified signaling pathway of vasodilation via PDE inhibition by pyridazinone derivatives.

Anticancer Activity

The pyridazinone scaffold has also emerged as a promising framework for the development of anticancer agents. Derivatives have been shown to exhibit antiproliferative effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation and survival.

Anti-inflammatory and Analgesic Properties

Several fused tricyclic pyridazinone derivatives have been reported to possess anti-inflammatory and analgesic activities. These compounds have been shown to be effective in various preclinical models of inflammation and pain.

Future Directions

The pyridazin-3(2H)-one core remains a highly attractive scaffold for the design and development of new therapeutic agents. Future research will likely focus on:

  • Scaffold Diversity: Exploring novel synthetic methodologies to create a wider range of substituted and fused pyridazinone derivatives.

  • Target Identification: Elucidating the specific molecular targets and mechanisms of action for new and existing pyridazinone compounds.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

While specific data for this compound is currently unavailable, the rich chemistry and diverse biological activities of the broader pyridazinone class provide a strong foundation for future investigations into this and related compounds. Researchers are encouraged to explore the synthetic potential of this intermediate to generate novel derivatives for biological screening.

References

The Biological Versatility of Novel Pyridazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridazinone scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been extensively explored, yielding potent agents with therapeutic potential across various domains, including oncology, infectious diseases, inflammation, and cardiovascular conditions.[2][3][4] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel pyridazinone derivatives. It presents quantitative data in structured tables, details key experimental protocols, and visualizes complex pathways and workflows to facilitate understanding and further research in this dynamic field.

Anticancer Activity

Pyridazinone derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[5] Many exhibit potent cytotoxic effects against a range of human cancer cell lines and often function by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2), c-Jun N-terminal kinase (JNK), and C-terminal Src kinase (CSK).[5][6][7]

Quantitative Data: Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected novel pyridazinone derivatives against various human cancer cell lines. The data is primarily presented as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

Compound Class/ReferenceTarget Cancer Cell LinePotency (µM)Notes
Diarylurea Derivatives [6]Melanoma (LOX IMVI)GI₅₀: 2.19Compound 17a also showed VEGFR-2 inhibition.
NSCLC (A549/ATCC)GI₅₀: 1.66Compound 10l induced G0-G1 phase cell cycle arrest.[6]
Prostate (PC-3)GI₅₀: 3.24Compound 8f demonstrated significant growth inhibition.[6]
EED Inhibitors [8]Prostate (PC3)IC₅₀: 0.62Compound 39 was identified as a potent EED inhibitor and showed robust tumor regression in a PC3 xenograft model.[8]
Chlorinated Pyridazinones [9]Colon (MAC16)IC₅₀: ~7x > arylated analogueThe unsubstituted pyridazine (DCPYR) showed remarkable in vitro inhibition and over 50% tumor growth inhibition in vivo.[9]
3(2H)-Pyridazinones [10]Colon (HCT116)Effective at 10 µg/mLCompounds showed antiproliferative effects and low toxicity in the Artemia salina lethality assay.[10]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Pyridazinone test compounds

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their exponential growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in complete culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Following treatment, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Alternatively, add 10 µL of MTT reagent directly to the 100 µL of medium in each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this period, viable cells will reduce MTT into visible purple formazan crystals.[14]

  • Formazan Solubilization: For adherent cells, carefully aspirate the MTT-containing medium without disturbing the crystals. For suspension cells, centrifuge the plate to pellet the cells before aspiration. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC₅₀ or GI₅₀ value can then be determined using dose-response curve analysis.

Visualization: Anticancer Drug Screening Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cell Line CompoundPrep 2. Prepare Pyridazinone Stock & Dilutions Seeding 3. Seed Cells in 96-Well Plate CellCulture->Seeding Treatment 4. Treat Cells with Compound Dilutions CompoundPrep->Treatment Seeding->Treatment MTT_Add 5. Add MTT Reagent (Incubate 2-4h) Treatment->MTT_Add Solubilize 6. Solubilize Formazan Crystals (DMSO) MTT_Add->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Calculate 8. Calculate % Viability & Determine IC50 Read->Calculate

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is critical. Pyridazinone derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16]

Quantitative Data: Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for several novel pyridazinone derivatives, indicating their efficacy against various microbial strains.

Compound/ReferenceTest MicroorganismGram StainPotency (µM or µg/mL)
Compound 13 [15]Acinetobacter baumanniiNegativeMIC: 3.74 µM
Pseudomonas aeruginosaNegativeMIC: 7.48 µM
Compound 7 [15]Staphylococcus aureus (MRSA)PositiveMIC: 7.8 µM
2-(5-fluoropyrimidinyl)pyridazinone (11) [17]Klebsiella pneumoniaeNegativeMIC: 2 µg/mL
Compound 14c [18]Bacillus subtilisPositiveMIC: 15.62 µg/mL
Compound 10h [6]Staphylococcus aureusPositiveMIC: 16 µg/mL
Compound 8g [6]Candida albicansN/A (Fungus)MIC: 16 µg/mL
Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[19]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Pyridazinone test compounds

  • 96-well sterile microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)[21]

  • Positive control (standard antibiotic) and negative control (inoculum without compound)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyridazinone compound. In the first column of a 96-well plate, add the compound to the broth to achieve the highest desired concentration. Perform two-fold serial dilutions across the plate by transferring a set volume from each well to the next.[21]

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions, as well as to the negative control well. A sterility control well containing only broth should also be included.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[21]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[21] This can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.

Visualization: VEGFR-2 Signaling Pathway Inhibition

Many pyridazinone derivatives exert their anticancer effects by inhibiting tyrosine kinases like VEGFR-2, which is crucial for tumor angiogenesis.

VEGF VEGF VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits Phosphorylation

Inhibition of the VEGFR-2 signaling cascade.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyridazinone derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4), which are key mediators of the inflammatory response.[22][23] This approach can lead to reduced production of pro-inflammatory cytokines and prostaglandins.[23][24]

Quantitative Data: Anti-inflammatory Effects

The table below highlights the anti-inflammatory activity of specific pyridazinone compounds.

Compound Class/ReferenceAssay/TargetResult
Vicinally Disubstituted Pyridazinones (ABT-963) [22]COX-2/COX-1 Selectivity276:1 ratio
Indole-bearing Pyridazinones [23]PDE4B InhibitionIC₅₀ in low µM range
Emorfazone Analogue (4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone) [22]Analgesic Potency7x more potent than Emorfazone
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the activity of acute anti-inflammatory agents.[25]

Principle: The sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a control group.[26]

Materials:

  • Wistar or Sprague-Dawley rats

  • Pyridazinone test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • 1% Carrageenan solution in sterile saline

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer or digital calipers to measure paw volume/thickness

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week with free access to food and water.[27]

  • Grouping and Fasting: Divide animals into groups (e.g., n=6 per group): Vehicle Control, Standard Drug, and Test Groups (receiving different doses of the pyridazinone compound). Fast animals overnight before the experiment.

  • Initial Paw Measurement: Before any treatment, measure the initial volume or thickness of the right hind paw of each rat. This is the baseline reading (0 h).[25]

  • Compound Administration: Administer the pyridazinone compound, standard drug, or vehicle to the respective groups, typically via oral gavage, 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[26]

  • Paw Measurement Post-Induction: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[26]

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline reading. Then, calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Visualization: PDE4 Inhibition Workflow

Phosphodiesterase-4 (PDE4) inhibitors exert anti-inflammatory effects by preventing the breakdown of cyclic AMP (cAMP).

ATP ATP AC Adenylate Cyclase cAMP cAMP (Cyclic AMP) AC->cAMP Converts PDE4 PDE4 PKA PKA Activation cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Decreased Pro-inflammatory Mediators (TNF-α, IL-6, etc.) PKA->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->PDE4 Inhibits

Mechanism of PDE4 inhibition.

Cardiovascular Activity

Pyridazinone derivatives have a long history in cardiovascular research, with various compounds exhibiting activities such as vasodilation, antiplatelet aggregation, and positive inotropic effects.[28][29] These properties make them attractive candidates for treating conditions like hypertension and thrombosis.[28]

Quantitative Data: Cardiovascular Effects

This table summarizes the cardiovascular activity of selected pyridazinone derivatives.

Compound Class/ReferenceActivityPotencyNotes
Pimobendan [30]Vasodilation & InotropicDose-dependentA benzimidazole-pyridazinone derivative that improves cardiac output in myocardial ischemia.[30]
6-Aryl-4,5-dihydropyridazinones [28]Antiplatelet (ADP-induced)Potent inhibitionThe magnitude of the effect depends on aryl ring substituents.[28]
Pyridazinone Amide Derivative (9) [29]VasodilationIC₅₀: 0.051 µMA 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivative.
N,O-dibenzyl Derivative (10) [29]VasodilationIC₅₀: 35.3 µMAlso screened for antiplatelet activity.

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on the pyridazinone core. The provided data, protocols, and visualizations are intended to streamline research efforts and inspire further innovation in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, a heterocyclic compound belonging to the pyridazinone class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, and potential biological activities with associated experimental methodologies.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a bicyclic structure containing a fused cyclopentane and pyridazinone ring system.

IUPAC Name: this compound

CAS Number: 122001-78-9

Synonyms:

  • 6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Melting Point 197-199 °C[1]
Density (Predicted) 1.43 ± 0.1 g/cm³[1]
LogP (Predicted) 0.67090[1]
PSA (Polar Surface Area) 46.01 Ų[1]
InChIKey HZLVYABRXDPPSA-UHFFFAOYSA-N[1]
SMILES O=c1cc2c(n[nH]1)CCC2[1]

Synthesis

The synthesis of this compound typically proceeds via a cyclocondensation reaction between a suitable γ-keto acid or its ester derivative and hydrazine. A plausible and detailed experimental protocol is provided below, based on established methods for the synthesis of pyridazinone derivatives.[2][3] The logical workflow for this synthesis is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification start1 2-Oxocyclopentanepropanoic acid reaction Cyclocondensation start1->reaction start2 Hydrazine hydrate start2->reaction product This compound reaction->product purification Recrystallization product->purification cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP pde PDE camp->pde Hydrolyzed by pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde->amp response Cellular Response (e.g., Vasodilation) pka->response Leads to inhibitor Pyridazinone Inhibitor inhibitor->pde Inhibits

References

Preliminary Bioactivity Screening of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Compounds incorporating this heterocyclic system have demonstrated therapeutic potential as anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular-protective agents.[1][2] This technical guide outlines a proposed preliminary screening strategy for the biological evaluation of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, a molecule for which specific bioactivity data is not yet extensively available in public literature. The proposed screening cascade is based on the well-established biological profile of structurally related pyridazinone-containing compounds. This document provides detailed experimental protocols and data presentation formats to facilitate a comprehensive initial assessment of this compound's therapeutic potential.

Predicted Bioactivity Profile

Based on the known activities of the pyridazinone scaffold, the preliminary screening of this compound should focus on three primary areas: anti-inflammatory, cardiovascular, and anticancer activities. The pyridazinone nucleus is known to interact with various biological targets, including enzymes like cyclooxygenases (COX) and phosphodiesterases (PDEs), as well as G-protein coupled receptors and ion channels.[4][5]

Experimental Protocols for Preliminary Bioactivity Screening

A tiered screening approach is recommended to efficiently assess the primary bioactivities of the target compound.

Tier 1: Primary In Vitro Screening

This initial phase aims to identify the most prominent biological effects of the compound through a panel of established in vitro assays.

a) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes, which are key mediators of inflammation.[6][7]

  • Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit is typically employed.

  • Protocol:

    • Prepare a series of concentrations of the test compound.

    • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the test compound or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin as a non-selective inhibitor) to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).

    • Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader to determine peroxidase activity.

    • Calculate the percentage of inhibition and the IC50 value for the test compound against both COX-1 and COX-2.

b) Lipopolysaccharide (LPS)-induced Pro-inflammatory Cytokine Production in Macrophages

  • Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in stimulated immune cells.[7][8]

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).

  • Protocol:

    • Culture macrophage cells in appropriate media and seed them in 96-well plates.

    • Allow the cells to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 18-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

    • Determine the IC50 value for the inhibition of each cytokine.

a) Phosphodiesterase (PDE) Inhibition Assay

  • Objective: To evaluate the inhibitory activity of the compound against different phosphodiesterase isoforms, particularly PDE3 and PDE4, which are important targets in cardiovascular and inflammatory diseases.[4]

  • Methodology: Commercially available PDE-Glo™ Phosphodiesterase Assay kits can be used.

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the PDE enzyme (e.g., PDE3A, PDE4B), the test compound or a reference inhibitor (e.g., milrinone for PDE3, roflumilast for PDE4), and the cAMP substrate.

    • Incubate the reaction mixture at room temperature for a specified duration.

    • Stop the reaction and add the detection reagent.

    • Measure the luminescence to determine the amount of remaining cAMP.

    • Calculate the percentage of inhibition and determine the IC50 value.

b) Ex Vivo Vasorelaxant Activity on Isolated Aortic Rings

  • Objective: To assess the direct vasodilatory effect of the compound on vascular smooth muscle.[4]

  • Methodology: Measurement of isometric tension in isolated rat thoracic aortic rings.

  • Protocol:

    • Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

    • Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound to the organ bath.

    • Record the changes in isometric tension.

    • Calculate the percentage of relaxation and determine the EC50 value.

a) In Vitro Cytotoxicity Assay

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.[9]

  • Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).

  • Protocol:

    • Seed the cancer cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT or MTS reagent to each well and incubate for a few hours.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability and determine the IC50 value for each cell line.

Tier 2: Secondary and Mechanistic Assays

Based on the results from the primary screening, further investigations can be conducted to elucidate the mechanism of action and selectivity of the compound.

  • For promising anti-inflammatory hits:

    • Inhibition of other inflammatory mediators: Assays for lipoxygenase (LOX) inhibition or inducible nitric oxide synthase (iNOS) expression.

    • Signaling pathway analysis: Western blot analysis to investigate the effect on signaling pathways like NF-κB and MAPK.

  • For promising cardiovascular hits:

    • PDE isoform selectivity profiling: Testing against a broader panel of PDE enzymes.

    • In vivo hemodynamic studies: Measurement of blood pressure and heart rate in animal models.[10]

  • For promising anticancer hits:

    • Apoptosis and cell cycle analysis: Flow cytometry-based assays.

    • Specific kinase inhibition assays: If a particular signaling pathway is implicated.

Data Presentation

All quantitative data from the preliminary screening should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Summary of In Vitro Bioactivity of this compound

Assay CategoryAssayTarget/Cell LineParameterResultReference CompoundReference Result
Anti-inflammatory COX-1 InhibitionOvine COX-1IC50 (µM)Indomethacin
COX-2 InhibitionHuman recombinant COX-2IC50 (µM)Celecoxib
LPS-induced TNF-αRAW 264.7IC50 (µM)Dexamethasone
LPS-induced IL-6RAW 264.7IC50 (µM)Dexamethasone
Cardiovascular PDE3A InhibitionHuman recombinant PDE3AIC50 (µM)Milrinone
PDE4B InhibitionHuman recombinant PDE4BIC50 (µM)Roflumilast
VasorelaxationRat Aortic RingsEC50 (µM)Hydralazine
Anticancer CytotoxicityMCF-7IC50 (µM)Doxorubicin
CytotoxicityHCT116IC50 (µM)Doxorubicin
CytotoxicityA549IC50 (µM)Doxorubicin

Mandatory Visualizations

Proposed Experimental Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Assays Primary Assays Compound Synthesis\nand Characterization->Primary Assays Anti-inflammatory Anti-inflammatory Primary Assays->Anti-inflammatory Cardiovascular Cardiovascular Primary Assays->Cardiovascular Anticancer Anticancer Primary Assays->Anticancer Inactive Inactive Primary Assays->Inactive Hit Identification Hit Identification Anti-inflammatory->Hit Identification Active? Cardiovascular->Hit Identification Active? Anticancer->Hit Identification Active? Mechanism of Action Mechanism of Action Hit Identification->Mechanism of Action Hit Identification->Inactive Inactive Selectivity Profiling Selectivity Profiling Mechanism of Action->Selectivity Profiling In Vivo Models In Vivo Models Selectivity Profiling->In Vivo Models

Caption: Proposed workflow for the preliminary bioactivity screening.

Hypothesized Anti-inflammatory Signaling Pathway

cluster_LPS Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation Compound 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one Compound->IKK Gene Expression Gene Expression NF-κB_n->Gene Expression Cytokines TNF-α, IL-6 Gene Expression->Cytokines

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently limited, the extensive research on the pyridazinone scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The proposed preliminary screening cascade offers a systematic and efficient approach to elucidating its primary pharmacological effects. The detailed protocols and data presentation formats provided in this guide are intended to support researchers in conducting a thorough and standardized initial evaluation of this promising compound. The results of these studies will be crucial in determining the future direction of research and development for this molecule.

References

An In-depth Technical Guide to the Discovery and Isolation of Cyclopentapyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of cyclopentapyridazinone compounds. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and an understanding of the key biological signaling pathways associated with this class of molecules.

Introduction

Cyclopentapyridazinone scaffolds are emerging as a significant area of interest in medicinal chemistry due to their potential as bioactive agents. These fused heterocyclic systems combine the structural features of a cyclopentane ring with a pyridazinone core, a known pharmacophore present in various therapeutic agents. The exploration of this chemical space is driven by the quest for novel compounds with improved efficacy and selectivity for a range of biological targets. This guide will delve into the seminal work on the synthesis of these compounds and explore their potential mechanisms of action.

Synthesis of Cyclopentapyridazinone Compounds

A key breakthrough in the synthesis of cyclopentapyridazinone compounds was the development of a diastereoselective radical cyclization approach. This method provides a robust pathway to cis-fused cyclopentapyridazinones, which are of particular interest for their potential biological activity.

General Experimental Workflow

The synthesis of cyclopentapyridazinone compounds via radical cyclization involves a multi-step sequence. The general workflow is outlined below.

Experimental Workflow for Cyclopentapyridazinone Synthesis cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization start1 Pyridazinone step1 N-Alkylation start1->step1 start2 Allyl Halide start2->step1 step2 Radical Precursor Formation step1->step2 step3 Radical Cyclization step2->step3 purification Column Chromatography step3->purification char1 NMR Spectroscopy purification->char1 char2 Mass Spectrometry purification->char2 char3 IR Spectroscopy purification->char3

Caption: General workflow for the synthesis, isolation, and characterization of cyclopentapyridazinone compounds.

Detailed Experimental Protocols

The following protocols are based on the diastereoselective synthesis of cis-fused cyclopentapyridazinones as reported by Keck and Heumann.

Protocol 1: Synthesis of the Radical Cyclization Precursor

  • N-Alkylation of Pyridazinone: To a solution of the starting pyridazinone in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0 °C. Stir the mixture for 30 minutes.

  • Add the desired allyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-allylated pyridazinone.

  • Formation of the Radical Precursor: The N-allylated pyridazinone is then converted into a suitable radical precursor. A common method involves the introduction of a halogen atom (e.g., iodine) or a xanthate group at a position that will facilitate the desired 5-exo radical cyclization.

Protocol 2: Radical Cyclization

  • Dissolve the radical precursor in a degassed solvent (e.g., benzene or toluene).

  • Add a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a radical mediator (e.g., tributyltin hydride).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the cyclopentapyridazinone.

Characterization Data

The synthesized cyclopentapyridazinone compounds are typically characterized by a combination of spectroscopic techniques.

Technique Typical Observations
¹H NMR Appearance of new signals in the aliphatic region corresponding to the newly formed cyclopentane ring. The coupling constants between the bridgehead protons are indicative of the cis-fusion of the rings.
¹³C NMR Appearance of new signals corresponding to the carbon atoms of the cyclopentane ring.
IR Spectroscopy A characteristic C=O stretching frequency for the pyridazinone carbonyl group is typically observed in the range of 1650-1680 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the mass of the cyclopentapyridazinone product is observed, confirming the successful cyclization.

Isolation and Purification

The primary method for the isolation and purification of cyclopentapyridazinone compounds from the reaction mixture is flash column chromatography.

Protocol 3: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified cyclopentapyridazinone.

Potential Biological Signaling Pathways

While the specific signaling pathways modulated by cyclopentapyridazinone compounds are an active area of research, the known biological activities of the broader pyridazinone class of compounds provide valuable insights into their potential mechanisms of action. Many pyridazinone derivatives have been reported to exhibit anti-inflammatory and anticancer properties.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes. Some pyridazinone derivatives have been shown to inhibit the NF-κB signaling pathway.

NF-kB Signaling Pathway Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Cellular Response stimulus LPS, TNF-α, etc. IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB translocation NF-κB Translocation to Nucleus NFkB->translocation IkB_NFkB->NFkB Releases inhibitor Cyclopentapyridazinone inhibitor->IKK Inhibits gene_expression Pro-inflammatory Gene Expression translocation->gene_expression

Caption: Potential inhibition of the NF-κB signaling pathway by cyclopentapyridazinone compounds.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX enzymes, particularly COX-2, is a well-established mechanism for anti-inflammatory drugs. Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.

COX Pathway Inhibition cluster_substrate Substrate cluster_enzyme Enzyme cluster_inhibition Inhibition cluster_products Products arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins1 Prostaglandins (Physiological) cox1->prostaglandins1 prostaglandins2 Prostaglandins (Inflammatory) cox2->prostaglandins2 inhibitor Cyclopentapyridazinone inhibitor->cox2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by cyclopentapyridazinone compounds.

Conclusion

The diastereoselective synthesis of cyclopentapyridazinone compounds has opened up a new avenue for the discovery of novel therapeutic agents. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field. Furthermore, the elucidation of their potential interactions with key signaling pathways, such as NF-κB and COX, provides a strong rationale for their further investigation as anti-inflammatory and anticancer drug candidates. Future work should focus on the synthesis of a broader range of derivatives to establish clear structure-activity relationships and to validate their mechanisms of action through rigorous biological testing.

A Technical Guide to the Theoretical Modeling of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including but not limited to, cardiovascular, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the theoretical modeling of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, a representative member of this versatile class of compounds. Due to the limited availability of specific theoretical studies on this exact molecule, this paper establishes a robust framework based on computational analyses of analogous pyridazinone derivatives. The methodologies detailed herein, from molecular docking and quantum mechanics calculations to pharmacophore modeling, serve as a foundational protocol for researchers engaged in the rational design and development of novel pyridazinone-based therapeutic agents. This guide is intended to empower researchers, scientists, and drug development professionals to leverage computational tools to accelerate the discovery of new and effective drugs.

Introduction: The Therapeutic Potential of Pyridazinones

The pyridazin-3(2H)-one moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[4] This structural motif is present in numerous biologically active compounds, demonstrating its significance as a privileged scaffold in drug discovery.[2] Various derivatives have been synthesized and investigated for a broad spectrum of therapeutic applications, including:

  • Cardiovascular Agents: Pyridazinone derivatives have been explored as vasodilators, antihypertensive agents, and cardiotonic agents.[4][5] Some have shown potent activity comparable to or exceeding that of existing drugs like hydralazine.[5]

  • Anticancer Agents: The pyridazinone core has been incorporated into molecules designed as anticancer agents, with some derivatives exhibiting significant growth inhibition against various cancer cell lines.[6][7]

  • Antimicrobial Agents: Novel pyridazinone derivatives have demonstrated promising antibacterial and antifungal activities against a range of pathogens.[8][9][10]

  • Enzyme Inhibitors: Specific pyridazinone analogs have been identified as potent and selective inhibitors of enzymes such as Monoamine Oxidase B (MAO-B), suggesting their potential in the treatment of neurodegenerative diseases.[1]

The diverse biological activities of pyridazinone derivatives underscore the importance of understanding their structure-activity relationships (SAR) to guide the design of more potent and selective drug candidates. Theoretical modeling plays a pivotal role in elucidating these relationships at the molecular level.

Theoretical Modeling Workflow

A typical theoretical modeling workflow for a novel pyridazinone derivative, such as this compound, involves a multi-step computational analysis to predict its physicochemical properties, biological activity, and potential binding interactions with a target protein.

Theoretical Modeling Workflow cluster_0 In Silico Analysis cluster_1 Synthesis and In Vitro Validation LigandPrep Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking LigandPrep->Docking TargetSelection Target Identification and Preparation TargetSelection->Docking PostDocking Post-Docking Analysis (Binding Energy Calculation, Interaction Visualization) Docking->PostDocking ADMET ADMET Prediction PostDocking->ADMET LeadOpt Lead Optimization PostDocking->LeadOpt Synthesis Chemical Synthesis ADMET->Synthesis Bioassay Biological Assays Synthesis->Bioassay Bioassay->LeadOpt

Caption: A generalized workflow for the theoretical modeling and development of novel pyridazinone derivatives.

Core Computational Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[11] This method is instrumental in understanding the molecular basis of ligand-target interactions and for virtual screening of compound libraries.

Experimental Protocol: A Representative Molecular Docking Study

  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned using a force field like AMBER or CHARMM.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the pyridazinone derivative is drawn using a chemical drawing tool like MarvinSketch or ChemDraw.[11]

    • The 2D structure is converted to a 3D conformation.

    • The ligand's geometry is optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G* basis set) or a molecular mechanics force field.[8]

  • Docking Simulation:

    • A docking software such as AutoDock Vina, PyRx, or V-Life Science MDS is used.[10][11][12]

    • The binding site on the protein is defined, typically as a grid box encompassing the active site.

    • The docking algorithm explores various conformations and orientations of the ligand within the binding site.

  • Post-Docking Analysis:

    • The resulting docking poses are ranked based on their predicted binding energies.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Quantum Mechanics (QM) Calculations

QM methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure, geometry, and other properties of molecules with high accuracy.[8] These calculations are valuable for understanding the reactivity and stability of pyridazinone derivatives.

Experimental Protocol: DFT Calculations

  • Input File Preparation:

    • The 3D coordinates of the pyridazinone molecule are used to create an input file for a QM software package (e.g., Gaussian, ORCA).

  • Calculation Setup:

    • The level of theory (e.g., B3LYP) and basis set (e.g., 6-31++G(d,p)) are specified.[8]

    • The type of calculation is defined (e.g., geometry optimization, frequency calculation, or electronic property calculation).

  • Execution and Analysis:

    • The calculation is run on a high-performance computing cluster.

    • The output files are analyzed to obtain optimized geometries, vibrational frequencies, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps.[8]

Pharmacophore Modeling and 3D-QSAR

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies build upon this to create a predictive model that correlates the 3D properties of molecules with their biological activities.

Experimental Protocol: Pharmacophore and 3D-QSAR

  • Dataset Preparation:

    • A set of pyridazinone derivatives with known biological activities (e.g., IC50 values) is compiled.

    • The 3D structures of these molecules are generated and aligned.

  • Pharmacophore Generation:

    • A pharmacophore model is generated based on the common features of the active molecules.

  • 3D-QSAR Model Building:

    • Molecular interaction fields (steric and electrostatic) are calculated around the aligned molecules.

    • Partial Least Squares (PLS) analysis is used to build a regression model that correlates the interaction fields with the biological activities.

  • Model Validation:

    • The predictive power of the model is assessed using statistical methods such as cross-validation and by predicting the activity of a test set of molecules.

Data Presentation: Biological Activities of Pyridazinone Derivatives

The following tables summarize quantitative data for various pyridazinone derivatives from the literature, illustrating the range of biological activities exhibited by this class of compounds.

Table 1: MAO-B Inhibitory Activity of Pyridazinone Derivatives [1]

CompoundSubstitution PatternIC50 (µM) for MAO-BSelectivity Index (SI) for MAO-B vs. MAO-A
TR16 para-chloro substituent0.17> 235.29
TR2 para-chloro substituent0.2784.96
TR15 para-fluoro substituent0.43N/A
TR14 Unsubstituted> 40N/A
TR1 Unsubstituted> 40N/A

Table 2: Antibacterial Activity of Pyridazinone Derivatives [9]

CompoundTarget BacteriaMIC (µM)
7 S. aureus (MRSA)3.74 - 8.92
7 P. aeruginosa3.74 - 8.92
7 A. baumannii3.74 - 8.92
13 S. aureus (MRSA)3.74 - 8.92
13 P. aeruginosa3.74 - 8.92
13 A. baumannii3.74 - 8.92

Table 3: Vasorelaxant Activity of Pyridazinone Derivatives [13]

CompoundEC50 (µM)
4f 0.0136
4h 0.0117
5d 0.0053
5e 0.0025
Hydralazine (Ref.) 18.2100
Nitroglycerin (Ref.) 0.1824

Signaling Pathways and Molecular Targets

The biological effects of pyridazinone derivatives are mediated through their interaction with specific molecular targets, thereby modulating various signaling pathways.

Signaling Pathways cluster_0 Pyridazinone Derivatives cluster_1 Molecular Targets cluster_2 Cellular Response Pyridazinone 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one and Analogs MAOB MAO-B Pyridazinone->MAOB Inhibition VEGFR2 VEGFR-2 Pyridazinone->VEGFR2 Inhibition eNOS eNOS Pyridazinone->eNOS Upregulation BacterialProteins Bacterial Proteins Pyridazinone->BacterialProteins Inhibition Neuroprotection Neuroprotection MAOB->Neuroprotection AngiogenesisInhibition Inhibition of Angiogenesis VEGFR2->AngiogenesisInhibition Vasodilation Vasodilation eNOS->Vasodilation BacterialDeath Bacterial Cell Death BacterialProteins->BacterialDeath

Caption: Potential signaling pathways modulated by pyridazinone derivatives based on identified molecular targets.

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for the theoretical modeling of this compound and its analogs. By leveraging a combination of molecular docking, quantum mechanics, and QSAR studies, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The presented methodologies and data serve as a starting point for the rational design of novel pyridazinone derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Expanding the scope of biological targets: Investigating the interaction of pyridazinone derivatives with a wider range of receptors and enzymes.

  • Integrating machine learning and AI: Utilizing advanced computational techniques to build more accurate predictive models for biological activity and ADMET properties.

  • Synergistic experimental and computational studies: Fostering a closer collaboration between computational chemists and experimental biologists to accelerate the drug discovery process.

By embracing these future directions, the scientific community can continue to unlock the full therapeutic potential of the pyridazinone scaffold.

References

spectroscopic data (NMR, IR, MS) for 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Spectroscopic and Synthetic Profile of Fused Pyridazinones

A Technical Report on 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one and a Representative Analogue

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyridazinone Derivatives

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] The pyridazinone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] These activities include potential applications as cardiovascular agents (such as antihypertensives and vasodilators), anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer agents.[3][4][5] The versatile synthesis routes and the possibility of functionalization at various positions of the pyridazinone ring make it an attractive core for the development of novel therapeutic agents.[6]

Spectroscopic Data for 6-phenyl-4,5-dihydropyridazin-3(2H)-one

The following tables summarize the expected spectroscopic data for the representative analogue, 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This data is crucial for the structural elucidation and characterization of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.6 - 2.7t2HCH₂ (C5)
~ 2.9 - 3.0t2HCH₂ (C4)
~ 7.4 - 7.5m3HAr-H (meta, para)
~ 7.7 - 7.8m2HAr-H (ortho)
~ 10.8 - 11.0s1HNH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Chemical Shift (δ) ppmAssignment
~ 25.0CH₂ (C5)
~ 28.0CH₂ (C4)
~ 125.0Ar-CH (ortho)
~ 129.0Ar-CH (meta)
~ 130.0Ar-CH (para)
~ 133.0Ar-C (ipso)
~ 145.0C=N (C6)
~ 168.0C=O (C3)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3300Strong, BroadN-H stretch (amide)
3000 - 3100MediumC-H stretch (aromatic)
2800 - 3000MediumC-H stretch (aliphatic)
~ 1670StrongC=O stretch (amide I)
~ 1600MediumC=N stretch
1450 - 1580Medium-StrongC=C stretch (aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 6-phenyl-4,5-dihydropyridazin-3(2H)-one

m/zInterpretation
174[M]⁺ (Molecular Ion)
145[M - N₂H]⁺
117[M - N₂H - CO]⁺
104[C₆H₅CNH]⁺
77[C₆H₅]⁺

Method: Electron Ionization (EI)

Experimental Protocols

The following is a general experimental protocol for the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives, exemplified by the preparation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This synthesis involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.[7]

Materials and Reagents:

  • 4-oxo-4-phenylbutanoic acid (benzoylpropionic acid)

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (for potential pH adjustment)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by melting point determination.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for 4,5-dihydropyridazin-3(2H)-ones.

G General Synthetic Workflow for 4,5-Dihydropyridazin-3(2H)-ones Start γ-Keto Acid (e.g., 4-oxo-4-phenylbutanoic acid) Process Cyclocondensation (Ethanol, Reflux) Start->Process 1 eq. Reagent Hydrazine Hydrate (N₂H₄·H₂O) Reagent->Process 1.2 eq. Product 4,5-Dihydropyridazin-3(2H)-one (e.g., 6-phenyl-4,5-dihydropyridazin-3(2H)-one) Process->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for 4,5-dihydropyridazin-3(2H)-ones.

References

Methodological & Application

Synthetic Approaches to 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic methods for obtaining 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry. This document outlines the primary synthetic pathway, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

The this compound scaffold is a fused heterocyclic system that holds potential for the development of novel therapeutic agents. Its structure, featuring a cyclopentane ring fused to a pyridazinone core, presents a unique three-dimensional architecture for interaction with biological targets. The synthesis of such fused pyridazinones is of significant interest to medicinal chemists. The most common and direct approach to this class of compounds involves the cyclocondensation of a γ-keto acid or its corresponding ester with hydrazine hydrate.

Primary Synthetic Pathway

The principal and most widely employed method for the synthesis of this compound (3) involves a two-step process. The first step is the preparation of the key intermediate, 2-oxocyclopentaneacetic acid (2) or its ethyl ester. The second step is the cyclocondensation of this intermediate with hydrazine hydrate.

dot

Synthesis_Pathway cluster_0 Method 1: From Diethyl Adipate cluster_1 Final Product Synthesis Diethyl Adipate Diethyl Adipate 2-Oxocyclopentaneacetic acid 2-Oxocyclopentaneacetic acid Diethyl Adipate->2-Oxocyclopentaneacetic acid 1. Dieckmann Condensation 2. Alkylation 3. Hydrolysis & Decarboxylation Target_Molecule This compound 2-Oxocyclopentaneacetic acid_2 2-Oxocyclopentaneacetic acid 2-Oxocyclopentaneacetic acid_2->Target_Molecule Cyclocondensation (Hydrazine Hydrate)

Figure 1: General synthetic pathway to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key intermediate and the final target compound.

Protocol 1: Synthesis of 2-Oxocyclopentaneacetic Acid (2) from Diethyl Adipate

This "one-pot" method offers an efficient route to the necessary γ-keto acid precursor.[1]

Materials:

  • Diethyl adipate

  • Sodium metal

  • Toluene

  • Ethyl chloroacetate

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is added to dry toluene.

  • The mixture is heated to reflux, and diethyl adipate is added dropwise with stirring.

  • After the Dieckmann condensation is complete, the reaction mixture is cooled, and ethyl chloroacetate is added.

  • The reaction is then heated to reflux for several hours.

  • After cooling, the reaction mixture is washed with water.

  • The organic layer is concentrated, and the residue is hydrolyzed and decarboxylated by refluxing with concentrated hydrochloric acid.

  • The resulting 2-oxocyclopentaneacetic acid is extracted, dried, and can be further purified by distillation or used directly in the next step.

Protocol 2: Synthesis of this compound (3) from 2-Oxocyclopentaneacetic Acid (2)

This protocol is adapted from general procedures for the synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids.[2][3]

Materials:

  • 2-Oxocyclopentaneacetic acid (2)

  • Hydrazine hydrate (85-100%)

  • Ethanol or Glacial Acetic Acid

Procedure:

  • A mixture of 2-oxocyclopentaneacetic acid (1.0 eq) and hydrazine hydrate (1.1-1.5 eq) in a suitable solvent such as ethanol or glacial acetic acid is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux for a period of 4 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, water) to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor. Please note that specific yields for the target molecule may vary depending on the precise reaction conditions and purification methods employed.

StepStarting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
1Diethyl Adipate2-Oxocyclopentaneacetic AcidNa, Ethyl chloroacetate, HClToluene5-6 hours (cyclization)90-100°C (cyclization)High (reported)[1]-
22-Oxocyclopentaneacetic AcidThis compoundHydrazine HydrateEthanol or Acetic Acid4-12 hoursRefluxModerate to High>95 (after recrystallization)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for the synthesis of the target compound.

dot

Workflow cluster_prep Precursor Synthesis cluster_final Final Product Synthesis A Mix Diethyl Adipate, Na, and Toluene B Heat to Reflux (Dieckmann Condensation) A->B C Add Ethyl Chloroacetate and Reflux B->C D Hydrolysis and Decarboxylation (HCl) C->D E Isolate 2-Oxocyclopentaneacetic Acid D->E F Mix 2-Oxocyclopentaneacetic Acid and Hydrazine Hydrate in Solvent E->F Use as starting material G Heat to Reflux (Cyclocondensation) F->G H Cool and Isolate Crude Product G->H I Purify by Recrystallization H->I J Characterize Final Product I->J

References

Application Notes and Protocols for Pyridazinone Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic system have garnered significant attention for their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines, operating through diverse mechanisms of action, including the induction of apoptosis and the inhibition of key cellular enzymes like PARP and various kinases. While research on the specific compound 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one in cancer cell lines is not extensively documented in publicly available literature, a wealth of data exists for structurally related pyridazinone derivatives. This document provides a comprehensive overview of the application of these derivatives in cancer research, including quantitative data on their activity, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Anticancer Activity of Pyridazinone Derivatives

The following tables summarize the in vitro anticancer activity of various pyridazin-3(2H)-one derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of the compounds' potency.

Table 1: Cytotoxicity of Pyridazin-3(2H)-one Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCancer TypeAssayIC50 / GI50 (µM)
Pyridazinone Derivative 43PANC-1Pancreatic CancerNCI 60-cell line screen2.9[1]
PACA-2Pancreatic CancerNCI 60-cell line screen2.2[1]
Thiazolo[4,5-d]pyridazine Derivative 35OVCAR-3Ovarian CancerNot Specified0.32[1]
MDA-MB-435MelanomaNot Specified0.46[1]
Pyrrolopyridazinone 66Renal Cancer SubpanelRenal CancerNCI 60-cell line screen5.07
MOLT-4LeukemiaNCI 60-cell line screen3.04 - 4.32
NCI-H460Non-Small Cell Lung CancerNCI 60-cell line screen3.04 - 4.32
HCT-116Colon CancerNCI 60-cell line screen3.04 - 4.32
SF-295CNS CancerNCI 60-cell line screen3.04 - 4.32
Hydrazide-based pyridazino[4,5-b]indol-4-one 83MCF-7Breast CancerNot Specified4.25
Hydrazide-based pyridazino[4,5-b]indol-4-one 84MCF-7Breast CancerNot Specified5.35
Olaparib (marketed drug)Ovarian CancerOvarian CancerNot Specified0.015[1]
Talazoparib (marketed drug)Breast and Prostate CancerBreast/Prostate CancerNot Specified0.0002[1]
E-7016 (marketed drug)MelanomaMelanomaNot Specified0.04[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of pyridazinone derivatives in cancer cell lines.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well microtiter plates

    • Pyridazinone test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyridazinone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).

    • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

b) Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • 96-well microtiter plates

    • Pyridazinone test compounds

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution, 10 mM

    • Microplate reader

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

    • Washing: Carefully wash the plates five times with deionized water and allow them to air dry.

    • SRB Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and then air dry.

    • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at 515 nm.

    • Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 value.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Cell Preparation: Harvest the cells after treatment and wash them twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials:

    • Treated and untreated cancer cells

    • Cold 70% ethanol

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Washing: Centrifuge the fixed cells and wash twice with PBS.

    • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, PARP, p53, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of pyridazinone derivatives in cancer research.

G cluster_0 Experimental Workflow A Cancer Cell Culture B Treatment with Pyridazinone Derivative A->B C Cell Viability Assays (MTT, SRB) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot (Protein Expression) B->F G Data Analysis (IC50/GI50, Pathway Modulation) C->G D->G E->G F->G

A generalized experimental workflow for evaluating pyridazinone derivatives.

G cluster_1 Apoptosis Induction Pathway PD Pyridazinone Derivative ROS ↑ ROS Production PD->ROS Bax ↑ Bax PD->Bax Bcl2 ↓ Bcl-2 PD->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

A simplified intrinsic apoptosis pathway induced by some pyridazinone derivatives.

G cluster_2 Kinase Inhibition Pathway PD Pyridazinone Derivative VEGFR2 VEGFR-2 PD->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation

Inhibition of the VEGFR-2 signaling pathway by certain pyridazinone derivatives.

References

Application Notes and Protocols for 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one and its Analogs in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct cardiovascular research on 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is limited in publicly available literature, the broader class of pyridazin-3(2H)-one derivatives has been extensively investigated for its significant cardiovascular activities. These compounds, structurally analogous to the target molecule, have demonstrated potent vasodilator and cardiotonic (positive inotropic) effects, making them promising candidates for the development of novel therapeutics for cardiovascular diseases such as hypertension and heart failure.[1][2][3]

The primary mechanism of action for many of these pyridazinone derivatives is the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5] By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to a cascade of downstream effects that result in vasodilation and increased myocardial contractility.[4][6]

These application notes provide an overview of the cardiovascular applications of pyridazinone derivatives, with a focus on their mechanism of action, and include detailed protocols for key in vitro experiments to assess their vasodilator and cardiotonic properties.

Key Cardiovascular Applications and Mechanism of Action

Pyridazinone derivatives have shown promise in two main areas of cardiovascular research:

  • Vasodilation: By inhibiting PDE3 in vascular smooth muscle cells, these compounds prevent the breakdown of cAMP.[6] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[6]

  • Cardiotonic Effects: In cardiomyocytes, PDE3 inhibition also leads to increased cAMP levels and PKA activation. PKA then phosphorylates L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release. This ultimately leads to an increase in myocardial contractility (positive inotropic effect).[4]

Data Presentation: In Vitro Activities of Representative Pyridazinone Analogs

The following tables summarize the quantitative data on the vasorelaxant and cardiotonic activities of various pyridazinone derivatives from published studies.

Table 1: Vasorelaxant Activity of Pyridazinone Derivatives

CompoundAssay SystemVasoactive AgentEC50 / IC50 (µM)Reference
6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-oneIsolated rat thoracic aortaPhenylephrineMore potent than hydralazine[7]
4-methoxyphenylhydrazide derivativeIsolated rat thoracic aortaPhenylephrine1.204[7]
Pyridazinone Derivative 5aIsolated rat thoracic aortaPhenylephrine0.250[8]
Pyridazinone Derivative 8aIsolated rat thoracic aortaPhenylephrine198[9]
Pyridazinone Derivative 11aIsolated rat thoracic aortaPhenylephrine177[9]
Pyridazinone Derivative 4fIsolated rat thoracic aortaNot Specified0.0136[10]
Pyridazinone Derivative 4hIsolated rat thoracic aortaNot Specified0.0117[10]
Pyridazinone Derivative 5dIsolated rat thoracic aortaNot Specified0.0053[10]
Pyridazinone Derivative 5eIsolated rat thoracic aortaNot Specified0.0025[10]

Table 2: Cardiotonic (Positive Inotropic) Activity of Pyridazinone Derivatives

CompoundAssay SystemParameter MeasuredActivity Compared to ControlReference
4,5-dihydro-3(2H)pyridazinone derivatives (12 compounds)Isolated rabbit heartAmplitude of contractionHigher effective response than digoxin[1]
4-methylamino-7-(2,3,4,5-tetrahydro-5-methyl-3-oxo-6-pyridazinyl)quinazoline (36)Anesthetized dogsInotropic activityRelative potency = 2.11 (milrinone = 1)[2]
N-substituted 3H-indeno[1,2-c]pyridazinonesNot SpecifiedPositive inotropic activityPotent positive inotropic activity[11]
6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154)Anesthetized ratIncrease in dP/dt maxDose-dependent increase[12]

Experimental Protocols

Protocol 1: In Vitro Vasorelaxant Activity Assessment using Isolated Rat Thoracic Aorta

This protocol outlines the methodology to assess the vasorelaxant effects of pyridazinone compounds on isolated rat aortic rings pre-contracted with a vasoactive agent like phenylephrine.[8][9][13]

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine hydrochloride

  • Test pyridazinone compounds

  • Dimethyl sulfoxide (DMSO)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aorta Preparation:

    • Euthanize the rat by cervical dislocation.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Clean the aorta of adherent connective and fatty tissues.

    • Cut the aorta into rings of 3-4 mm in length.

  • Experimental Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and bubble with a mixture of 95% O2 and 5% CO2.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Contraction and Relaxation Measurement:

    • After equilibration, induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) to the organ bath.

    • Once the contraction has stabilized, add the test pyridazinone compound cumulatively in increasing concentrations to the bath.

    • Record the relaxation response at each concentration.

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis:

    • Construct concentration-response curves for each compound.

    • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve using non-linear regression analysis.

Protocol 2: Assessment of Positive Inotropic Effect using Isolated Perfused Rabbit Heart (Langendorff Method)

This protocol describes the Langendorff-perfused isolated heart technique to evaluate the cardiotonic (positive inotropic) effects of pyridazinone compounds.[1]

Materials:

  • New Zealand white rabbits (1.5-2.0 kg)

  • Krebs-Henseleit solution

  • Test pyridazinone compounds

  • Langendorff perfusion apparatus

  • Intraventricular balloon catheter connected to a pressure transducer

  • Data acquisition system

Procedure:

  • Heart Preparation:

    • Anesthetize the rabbit and administer heparin.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

    • Mount the heart on the Langendorff apparatus by cannulating the aorta.

  • Perfusion and Equilibration:

    • Retrogradely perfuse the heart with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

    • Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.

    • Allow the heart to equilibrate for 20-30 minutes until a stable heart rate and contractile force are achieved.

  • Drug Administration and Measurement:

    • After equilibration, administer the test pyridazinone compound by infusion into the perfusion solution at various concentrations.

    • Continuously record left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax).

    • A positive inotropic effect is indicated by an increase in LVDP and +dP/dtmax.

  • Data Analysis:

    • Express the changes in contractile parameters as a percentage of the baseline values.

    • Construct dose-response curves to determine the potency of the compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Vasodilation_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Pyridazinone Pyridazinone Derivative PDE3 PDE3 Pyridazinone->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes cAMP cAMP cAMP_degradation->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates & Inactivates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Relaxation Relaxation (Vasodilation) MLCK_inactive->Relaxation Promotes Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to

Caption: Vasodilation signaling pathway of pyridazinone derivatives.

Cardiotonic_Effect_Pathway cluster_Cardiomyocyte Cardiomyocyte Pyridazinone Pyridazinone Derivative PDE3 PDE3 Pyridazinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates L_type_Ca_Channel L-type Ca2+ Channel PKA->L_type_Ca_Channel Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Increases Increased_Contraction Increased Myocardial Contraction Ca_Influx->Increased_Contraction SERCA SERCA2a Phospholamban->SERCA Disinhibits SR_Ca_Uptake SR Ca2+ Uptake SERCA->SR_Ca_Uptake Enhances SR_Ca_Uptake->Increased_Contraction

Caption: Cardiotonic effect signaling pathway of pyridazinone derivatives.

Experimental_Workflow cluster_Vasodilation_Assay Vasodilation Assay Workflow cluster_Cardiotonic_Assay Cardiotonic Assay Workflow Aorta_Isolation Isolate Rat Thoracic Aorta Ring_Preparation Prepare Aortic Rings Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Contraction Induce Contraction (e.g., Phenylephrine) Equilibration->Contraction Drug_Addition Add Pyridazinone Compound Cumulatively Contraction->Drug_Addition Data_Recording Record Relaxation Response Drug_Addition->Data_Recording Analysis Calculate EC50 Data_Recording->Analysis Heart_Isolation Isolate Rabbit Heart Langendorff_Setup Mount on Langendorff Apparatus Heart_Isolation->Langendorff_Setup Perfusion Retrograde Perfusion Langendorff_Setup->Perfusion Equilibration_Heart Equilibrate Heart Perfusion->Equilibration_Heart Drug_Infusion Infuse Pyridazinone Compound Equilibration_Heart->Drug_Infusion Record_Parameters Record LVDP and +/-dP/dtmax Drug_Infusion->Record_Parameters Analyze_Data Analyze Contractile Function Record_Parameters->Analyze_Data

Caption: Experimental workflows for assessing cardiovascular activity.

References

Application Notes and Protocols for In Vitro Testing of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] Compounds incorporating this moiety have been investigated for their potential as anti-inflammatory, anticancer, and cardiovascular agents.[2][4][5][6] This document provides detailed protocols for the in vitro evaluation of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, a specific pyridazinone derivative. The following protocols outline methods to assess its cytotoxic and anti-inflammatory properties, common activities associated with this class of compounds.[1][2][7]

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison. The following tables provide templates for presenting key results.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIC50 (µM)
MCF-7 (Breast Cancer)MTT Assay
HePG2 (Liver Cancer)MTT Assay
HCT-116 (Colon Cancer)MTT Assay
RAW 264.7 (Macrophage)MTT Assay
NHDF (Normal Fibroblast)MTT Assay

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

MediatorInhibition (%) at X µMIC50 (µM)
Nitric Oxide (NO)
Prostaglandin E2 (PGE2)
Tumor Necrosis Factor-α (TNF-α)
Interleukin-6 (IL-6)

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol determines the effect of the test compound on the viability of both cancerous and non-cancerous cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Test Compound: this compound

  • Cell Lines: MCF-7, HePG2, HCT-116, RAW 264.7, NHDF

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere (24h) A->B C Prepare serial dilutions of test compound B->C D Treat cells with compound C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J Anti_Inflammatory_Signaling_Pathway cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces COX2 COX-2 NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Compound 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one Compound->NFkB inhibits?

References

Application Notes and Protocols for the Evaluation of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one as a Potential Phosphodiesterase (PDE) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridazinone scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of pyridazinone have been investigated for a range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] Notably, the pyridazinone core has been identified as a promising framework for the development of phosphodiesterase (PDE) inhibitors.[1][4] PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] Inhibition of specific PDE isozymes is a validated therapeutic strategy for various conditions, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and neurological disorders.[3][6]

This document provides a comprehensive guide for the initial evaluation of a novel pyridazinone derivative, 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one , as a potential PDE inhibitor. While specific inhibitory data for this compound is not yet publicly available, these application notes and protocols outline the standardized methodologies for its screening, characterization, and selectivity profiling.

The Role of Phosphodiesterases in Cellular Signaling

The intracellular levels of cAMP and cGMP are tightly regulated by the balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by PDEs.[5][7] These second messengers activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate numerous substrate proteins, leading to a wide range of physiological responses.[8][9] By hydrolyzing cAMP and cGMP, PDEs terminate these signaling cascades. The existence of multiple PDE families, with distinct substrate specificities and tissue expression patterns, allows for compartmentalized and specific regulation of cyclic nucleotide signaling.[6][10] Inhibition of a specific PDE isozyme can therefore lead to a localized increase in cAMP or cGMP, producing a targeted therapeutic effect.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Extracellular_Signal Hormone/ Neurotransmitter GPCR GPCR Extracellular_Signal->GPCR Binds AC Adenylyl Cyclase (AC) GPCR->AC Activates GC Guanylyl Cyclase (GC) GPCR->GC Activates cAMP cAMP AC->cAMP Synthesizes cGMP cGMP GC->cGMP Synthesizes ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP->PDE Response Cellular Response (e.g., Relaxation, Gene Expression) PKA->Response Phosphorylates Targets PKG->Response Phosphorylates Targets AMP 5'-AMP PDE->AMP Hydrolyzes GMP 5'-GMP PDE->GMP Hydrolyzes

Caption: Simplified cAMP and cGMP signaling pathways.

Data Presentation: Hypothetical Inhibitory Profile

To effectively evaluate a novel compound, its inhibitory potency (IC50) and selectivity against various PDE isozymes must be determined. The following table presents a hypothetical inhibitory profile for this compound. This format allows for a clear and concise comparison of the compound's activity across the PDE superfamily.

Disclaimer: The data presented in Table 1 is purely illustrative and intended to serve as a template for data presentation. It does not represent actual experimental results for this compound.

Table 1: Hypothetical PDE Inhibitory Profile of this compound

PDE IsozymeSubstrateIC50 (µM)
PDE1BcAMP/cGMP> 100
PDE2AcAMP/cGMP75.2
PDE3AcAMP50.8
PDE4B cAMP 0.15
PDE5AcGMP12.5
PDE6CcGMP25.0
PDE7AcAMP1.8
PDE8AcAMP> 100
PDE9AcGMP> 100
PDE10AcAMP8.3
PDE11AcAMP/cGMP30.1

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of a test compound's PDE inhibitory activity.

Experimental Workflow

The evaluation of a novel potential PDE inhibitor typically follows a multi-stage process, starting from a primary screen to identify activity, followed by potency determination and selectivity profiling to characterize the compound's specific effects.

start Start: Novel Compound (2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one) primary_screen Protocol 1: Primary PDE Inhibition Screen (e.g., PDE4B at 10 µM) start->primary_screen decision1 Inhibition > 50%? primary_screen->decision1 ic50 Protocol 2: IC50 Determination (Dose-Response Curve) decision1->ic50 Yes inactive Compound Inactive or Not of Interest decision1->inactive No decision2 Potent? (e.g., IC50 < 1 µM) ic50->decision2 selectivity Protocol 3: Selectivity Profiling (Panel of PDE Isozymes) decision2->selectivity Yes decision2->inactive No active Potent & Selective Inhibitor: Further Development selectivity->active

Caption: Workflow for screening and characterizing a novel PDE inhibitor.
Protocol 1: Primary High-Throughput PDE Inhibition Screening

This protocol describes a luminescent-based assay, such as the PDE-Glo™ Phosphodiesterase Assay, for rapid screening of compounds.[8][11]

A. Principle The assay measures the amount of cyclic nucleotide (cAMP or cGMP) remaining after a reaction with a PDE enzyme. The remaining cyclic nucleotide is used by a protein kinase to phosphorylate a substrate, consuming ATP in the process. The amount of remaining ATP is then quantified using a luciferase-based reaction, where the light output is inversely proportional to PDE activity.

B. Materials

  • Recombinant human PDE enzyme (e.g., PDE4B)

  • PDE-Glo™ Reaction Buffer

  • cAMP or cGMP substrate

  • PDE-Glo™ Termination Buffer

  • PDE-Glo™ Detection Solution

  • Kinase-Glo® Reagent

  • Test Compound: this compound

  • Positive Control Inhibitor (e.g., Rolipram for PDE4)

  • DMSO

  • White, opaque 384-well assay plates

  • Plate-based luminometer

C. Method

  • Compound Plating: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create a working solution. Dispense a small volume (e.g., 1 µL) of the test compound (final concentration 10 µM), positive control, and DMSO (vehicle control) into appropriate wells of the 384-well plate.

  • Enzyme Preparation: Dilute the PDE enzyme to the desired concentration in cold PDE-Glo™ Reaction Buffer. The optimal concentration should be determined empirically to yield a robust signal window.

  • Enzyme Addition: Add the diluted PDE enzyme solution to all wells except the "no enzyme" control wells.

  • Reaction Initiation: Add the cAMP or cGMP substrate to all wells to initiate the PDE reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Termination: Add the PDE-Glo™ Termination Buffer to stop the enzymatic reaction.

  • Detection: Add the PDE-Glo™ Detection Solution and Kinase-Glo® Reagent according to the manufacturer's instructions. Incubate for 10-20 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-based luminometer.

D. Data Analysis Calculate the percent inhibition for the test compound using the following formula:

% Inhibition = 100 * (Luminescence_vehicle - Luminescence_compound) / (Luminescence_vehicle - Luminescence_max_inhibition)

Where:

  • Luminescence_vehicle is the signal from the DMSO control wells.

  • Luminescence_compound is the signal from the test compound wells.

  • Luminescence_max_inhibition is the signal from the positive control inhibitor wells.

Protocol 2: IC50 Determination

This protocol outlines the process for determining the half-maximal inhibitory concentration (IC50) of the test compound. The IC50 is a measure of the compound's potency.[12]

A. Principle A dose-response curve is generated by measuring the inhibitory effect of the compound over a range of concentrations. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

B. Method

  • Serial Dilution: Prepare a series of dilutions of the test compound in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Assay Performance: Perform the PDE inhibition assay as described in Protocol 1, using the different concentrations of the test compound.

  • Data Collection: Collect the luminescence data for each concentration.

  • Data Analysis: a. Convert the raw luminescence data to percent inhibition for each concentration. b. Plot percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism). The equation is typically: Y = Bottom + (Top-Bottom) / (1 + 10^((LogIC50-X)*HillSlope)) d. The IC50 value is determined from the fitted curve.

IC50 Determination Logic conc_series Prepare Serial Dilutions of Inhibitor run_assay Run PDE Assay at Each Concentration conc_series->run_assay measure_activity Measure Enzyme Activity (% Inhibition) run_assay->measure_activity plot_data Plot % Inhibition vs. log[Inhibitor] measure_activity->plot_data fit_curve Fit Data to a Sigmoidal Curve plot_data->fit_curve get_ic50 Determine IC50 (Concentration at 50% Inhibition) fit_curve->get_ic50

Caption: Logic diagram for IC50 determination.
Protocol 3: PDE Isozyme Selectivity Profiling

This protocol describes how to assess the selectivity of the test compound against a panel of different PDE isozymes.

A. Principle Selectivity is crucial for minimizing off-target effects.[13] By determining the IC50 of the compound against a wide range of PDE isozymes, a selectivity profile can be established. A compound is considered selective if it is significantly more potent against one isozyme or family compared to others.

B. Method

  • Enzyme Panel: Obtain a panel of recombinant human PDE isozymes (e.g., representatives from PDE1 through PDE11 families).

  • IC50 Determination for Each Isozyme: For each enzyme in the panel, perform the IC50 determination assay as described in Protocol 2. Note that assay conditions (e.g., substrate concentration) may need to be optimized for each specific PDE isozyme.

  • Data Compilation: Compile the IC50 values for the test compound against all tested PDE isozymes into a table (similar to the hypothetical Table 1).

C. Data Analysis

  • Selectivity Ratios: Calculate the selectivity ratio by dividing the IC50 value for an off-target isozyme by the IC50 value for the primary target isozyme. Selectivity Ratio = IC50(Off-target PDE) / IC50(Target PDE)

  • Interpretation: A higher selectivity ratio indicates greater selectivity for the target enzyme. For example, a 100-fold selectivity means the compound is 100 times more potent at inhibiting the target PDE compared to the off-target PDE.

By following these protocols, researchers can systematically evaluate the potential of this compound, or any novel compound, as a phosphodiesterase inhibitor, generating the critical data needed for further drug development efforts.

References

Application Notes and Protocols for the Experimental Study of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the initial characterization and study of the novel compound 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one. The pyridazinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4][5][6][7] This document outlines a logical workflow, from initial cytotoxicity screening to the investigation of potential mechanisms of action, to guide researchers in elucidating the therapeutic potential of this specific derivative. Detailed protocols for key in vitro assays are provided, along with templates for data presentation and visualization of experimental designs and potential signaling pathways.

Introduction to Pyridazinone Derivatives

Pyridazin-3(2H)-ones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][6] The versatility of the pyridazinone ring allows for various structural modifications, making it an attractive scaffold for the development of novel therapeutic agents.[2][4] Derivatives of this core structure have been reported to exhibit a wide array of biological effects, including:

  • Anti-inflammatory and Analgesic Properties: Many pyridazinone derivatives have shown potent anti-inflammatory and analgesic activities, often linked to the inhibition of cyclooxygenase (COX) enzymes or modulation of mitogen-activated protein kinase (MAPK) signaling pathways.[2][3][8]

  • Cardiovascular Effects: Several pyridazinone-based compounds have demonstrated vasodilatory and antihypertensive properties.[9][10][11] Some derivatives act as phosphodiesterase (PDE) inhibitors, leading to vasorelaxation.[9][10]

  • Anticancer Activity: The pyridazinone scaffold is also being explored for its potential in oncology, with some derivatives showing promise as targeted anticancer agents, such as tyrosine kinase inhibitors.[9][10]

  • Other Activities: A broad range of other pharmacological effects have been associated with pyridazinone derivatives, including antimicrobial, antiviral, antiulcer, and neuroprotective activities.[1][5]

Given the rich pharmacology of the parent scaffold, this compound represents a promising candidate for biological investigation.

Experimental Workflow

A tiered approach is recommended for the systematic evaluation of this compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Bioactivity Profiling cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation (Conditional) synthesis Compound Synthesis & Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) synthesis->cytotoxicity Determine Non-toxic Concentration Range anti_inflammatory Anti-inflammatory Assays (COX, LOX Inhibition) cytotoxicity->anti_inflammatory cardiovascular Cardiovascular Assays (PDE Inhibition) cytotoxicity->cardiovascular anticancer Anticancer Assays (Proliferation, Apoptosis) cytotoxicity->anticancer signaling Cellular Signaling Analysis (Western Blot, Reporter Assays) anti_inflammatory->signaling cardiovascular->signaling anticancer->signaling gene_expression Gene Expression Profiling (qPCR, Microarray) signaling->gene_expression animal_models Animal Models of Disease (e.g., Inflammation, Hypertension) gene_expression->animal_models If Promising Results

Figure 1: A tiered experimental workflow for the characterization of this compound.

Potential Signaling Pathways

Based on the known activities of pyridazinone derivatives, several signaling pathways can be hypothesized as potential targets for this compound.

Inflammatory Signaling Pathway

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 stimulus->receptor mapk MAPK Cascade (p38, JNK, ERK) receptor->mapk nfkb_path IKK -> IκB -> NF-κB receptor->nfkb_path compound 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one compound->mapk Inhibition? compound->nfkb_path Inhibition? cox2 COX-2 compound->cox2 Inhibition? ap1 AP-1 mapk->ap1 nfkb NF-κB nfkb_path->nfkb prostaglandins Prostaglandins cox2->prostaglandins Catalysis inflammatory_genes Inflammatory Gene Transcription nfkb->inflammatory_genes ap1->inflammatory_genes inflammatory_genes->cox2 Expression

Figure 2: Hypothesized modulation of inflammatory signaling pathways.

Vasodilation Signaling Pathway

vasodilation_pathway cluster_cell Smooth Muscle Cell compound 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one pde Phosphodiesterase (PDE) compound->pde Inhibition? amp AMP pde->amp Hydrolysis camp cAMP camp->pde pka Protein Kinase A (PKA) camp->pka Activation mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibition vasodilation Vasodilation mlck->vasodilation

References

Application Notes and Protocols for High-Throughput Screening of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1] These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The pyridazinone scaffold is considered a valuable pharmacophore in the development of new therapeutic agents.[1] High-throughput screening (HTS) is a critical methodology in drug discovery that allows for the rapid testing of millions of compounds, making it an essential tool for identifying promising pyridazinone-based candidates.[3][4][5] This document provides detailed application notes and protocols for various HTS assays tailored to the evaluation of pyridazinone derivatives.

Section 1: Biochemical Assays

Biochemical assays are fundamental in HTS campaigns, providing quantitative data on the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[6] These assays are crucial for determining a compound's potency and mechanism of action at the molecular level.[6]

Application Note 1.1: Kinase Inhibition Assays (e.g., JNK1)

Many pyridazinone derivatives have been investigated as potential kinase inhibitors, which are key targets in oncology and inflammation research.[1] The c-Jun N-terminal kinase (JNK) signaling cascade, in particular, is a relevant pathway to explore.[1]

Data Presentation: Kinase Inhibition

Compound ClassTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Pyridazinone Series AJNK10.5 - 10Staurosporine<0.1
Pyridazinone Series Bp38α1.0 - 25SB203580<0.5
Pyridazinone Series CEGFR0.1 - 5Gefitinib<0.05

Note: Data is representative and compiled for illustrative purposes.

Experimental Protocol: In Vitro JNK1 Kinase Inhibition Assay

This protocol describes a generic HTS-compatible assay to identify inhibitors of JNK1 kinase activity.[1]

Objective: To quantify the inhibitory effect of pyridazinone derivatives on the phosphorylation of a c-Jun peptide substrate by the JNK1 enzyme.

Materials:

  • Recombinant human JNK1 enzyme

  • Biotinylated-c-Jun peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test Compounds (Pyridazinone derivatives) and Control Inhibitors

  • Detection Reagent (e.g., LanthaScreen™ TR-FRET or similar)

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into 384-well assay plates. Include positive controls (no inhibitor) and negative controls (no enzyme).[1]

  • Assay Mix Preparation: Create a master mix containing the JNK1 enzyme and the biotinylated-c-Jun substrate in the assay buffer.[1]

  • Dispensing: Dispense the assay mix into the wells of the compound-containing plates.

  • Incubation (Pre-incubation): Incubate the plates for 15-30 minutes at room temperature to allow compound binding to the enzyme.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.[1]

  • Incubation (Kinase Reaction): Incubate the plates at room temperature for a specified duration (e.g., 60 minutes).[1]

  • Detection: Add the detection reagent to stop the reaction. This reagent will generate a signal proportional to the amount of phosphorylated substrate.[1]

  • Data Acquisition: Read the plates using a microplate reader compatible with the detection method (e.g., fluorescence, time-resolved fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

cluster_pathway JNK1 Kinase Activity cluster_inhibition Inhibition Mechanism ATP ATP JNK1 JNK1 Enzyme ATP->JNK1 Product Phosphorylated c-Jun JNK1->Product Phosphorylation Substrate c-Jun Substrate Substrate->Product Inhibitor Pyridazinone Derivative Inhibitor->JNK1

JNK1 kinase inhibition by a pyridazinone derivative.
Application Note 1.2: Phosphodiesterase 4 (PDE4) Inhibition Assay

Pyridazinone derivatives have been developed as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[7] Inhibiting PDE4B is a key strategy for treating inflammatory diseases.[7]

Data Presentation: PDE4B Inhibition [7]

Compound IDR² Substituent% Inhibition of PDE4B at 20 µM
4aaH65%
4abCH₃25%
4baH80%
4bbCH₃30%
Roflumilast (Ref.)-95%

Note: Data is representative, based on findings for pyridazinones bearing an indole moiety.[7]

Experimental Protocol: PDE4B Inhibition Assay [7][8]

Objective: To determine the inhibitory activity of pyridazinone derivatives against the PDE4B enzyme.

Materials:

  • Recombinant human PDE4B enzyme

  • Cyclic AMP (cAMP) substrate

  • Test Compounds (Pyridazinone derivatives) and Reference Inhibitor (e.g., Roflumilast)

  • Assay Buffer

  • Detection System (e.g., based on fluorescence polarization, TR-FRET, or enzymatic coupling)

  • 384-well microplates

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds and a reference inhibitor into 384-well plates.

  • Enzyme and Substrate Addition: In a suitable assay plate, combine the PDE4B enzyme with the test compound or reference inhibitor.[8]

  • Pre-incubation: Allow the plate to incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the cAMP substrate to all wells.[8]

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature.[8]

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or substrate remaining using a suitable detection method.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound. For active compounds, perform a dose-response study to determine the IC50 value.[8]

cluster_pathway cAMP Regulation Pathway cluster_inhibition Inhibition Mechanism AC Adenylyl Cyclase cAMP cAMP (Pro-inflammatory signal ↓) AC->cAMP ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 AMP 5'-AMP (Inactive) PDE4->AMP Inhibitor Pyridazinone Derivative Inhibitor->PDE4

Mechanism of PDE4 inhibition by a pyridazinone derivative.

Section 2: Cell-Based Assays

Cell-based assays are critical for evaluating a compound's activity in a more biologically relevant context.[9] They can measure a wide range of cellular responses, including cytotoxicity, proliferation, and the activation of signaling pathways.[10]

Application Note 2.1: Anti-Inflammatory Assay

The anti-inflammatory potential of pyridazinone derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells stimulated with lipopolysaccharide (LPS).[1][11]

Data Presentation: Cytokine Release Inhibition [11]

CompoundConcentration (µM)TNF-α Reduction (%)IL-6 Reduction (%)
5a1087%76%
5f1035%32%
Celecoxib (Ref.)1067%81%

Note: Data is representative for specific pyridazinone derivatives in LPS-induced RAW264.7 macrophages.[11]

Experimental Protocol: LPS-Induced TNF-α Inhibition Assay [1]

Objective: To identify compounds that reduce the secretion of TNF-α from LPS-activated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test Compounds (Pyridazinone derivatives)

  • TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophage cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[1] Include vehicle-treated and unstimulated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) to allow for cytokine production and secretion.[1]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.[1]

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control and determine IC50 values for active compounds.

cluster_workflow Cell-Based Assay Workflow s1 Seed Macrophages s2 Add Pyridazinone Compound s1->s2 s3 Stimulate with LPS s2->s3 s4 Incubate (24h) s3->s4 s5 Collect Supernatant s4->s5 s6 Measure TNF-α (ELISA) s5->s6 s7 Analyze Data s6->s7

Workflow for a cell-based anti-inflammatory assay.
Application Note 2.2: Cytotoxicity Assays (e.g., MTT)

Assessing the cytotoxicity of pyridazinone derivatives is essential, particularly for oncology research, to identify compounds that can inhibit cancer cell proliferation.[12]

Data Presentation: Anticancer Activity (Cytotoxicity) [12]

Compound/DerivativeCell LineAssay TypeIC50 (µM)
Pyridazinone 5bP815 (murine mastocytoma)Not Specified~1.1
Pyridazinone 5HePG2 (liver cancer)Not Specified>10
Pyrrolo[1,2-b]pyridazine 5aLoVo (colon cancer)MTS Assay~5.0
Doxorubicin (Ref.)MCF-7 (breast cancer)MTT Assay<1.0

Note: Data is representative and compiled from multiple studies.[12] Some IC50 values are estimated from qualitative descriptions.

Experimental Protocol: MTT Cell Viability Assay [8]

Objective: To evaluate the effect of pyridazinone derivatives on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium

  • Test Compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach and grow for 24 hours.[8]

  • Compound Addition: Treat the cells with serial dilutions of the pyridazinone derivatives and incubate for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[8]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Section 3: In Vitro ADME Screening

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to identify drug candidates with favorable pharmacokinetic profiles and minimize late-stage failures.[13][14] HTS-compatible in vitro ADME assays are crucial for lead optimization.[15]

Application Note 3.1: Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[14]

Data Presentation: Metabolic Stability

Compound IDSpeciesIntrinsic Clearance (µL/min/mg)Half-Life (min)
Pyridazinone 1Human Liver Microsomes15>60
Pyridazinone 2Human Liver Microsomes8512
Verapamil (Ref.)Human Liver Microsomes120<10

Note: Data is representative and for illustrative purposes.

Experimental Protocol: Microsomal Stability Assay [14]

Objective: To determine the rate of metabolism of pyridazinone derivatives when incubated with liver microsomes.

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH (cofactor)

  • Test Compounds

  • Control compounds (high and low clearance)

  • Incubation buffer

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Incubate test compounds (e.g., at 1 µM) with liver microsomes (e.g., 0.25 mg/mL protein) in the incubation buffer.[14]

  • Reaction Initiation: Start the metabolic reaction by adding NADPH (1 mM).[14]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[14] A control without NADPH is also run.

  • Quenching: Stop the reaction at each time point by adding cold acetonitrile.

  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

cluster_workflow Early ADME Screening Workflow cluster_assays Parallel Screening Hit HTS Hit (Pyridazinone) Perm Permeability (e.g., Caco-2) Hit->Perm MetStab Metabolic Stability (Microsomes) Hit->MetStab CYP CYP Inhibition Hit->CYP LeadOpt Lead Optimization Perm->LeadOpt MetStab->LeadOpt CYP->LeadOpt

Workflow for early ADME screening in lead optimization.

References

Application Notes and Protocols for the Development of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Analogs have been investigated for their potential as cardiovascular agents, anti-inflammatory drugs, anticancer therapeutics, and more. This document provides detailed application notes and protocols for the synthesis and evaluation of analogs based on the 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one core structure, a promising but relatively underexplored area of pyridazinone chemistry. The protocols outlined below are based on established synthetic methodologies for pyridazinone compounds and aim to facilitate the exploration of this chemical space for drug discovery programs. A structurally related compound, 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride, has shown potential antitumor, antimicrobial, antifungal, antiviral, and antioxidant effects, highlighting the therapeutic promise of this scaffold.[3]

Synthetic Protocols

The synthesis of the this compound core can be efficiently achieved through the cyclocondensation of a suitable γ-keto acid with hydrazine hydrate. A key starting material for this synthesis is 2-(2-oxocyclopentyl)acetic acid.

Protocol 1: Synthesis of the Core Scaffold: this compound

This protocol describes the synthesis of the parent scaffold from 2-(2-oxocyclopentyl)acetic acid and hydrazine hydrate.

Materials:

  • 2-(2-oxocyclopentyl)acetic acid

  • Hydrazine hydrate (85% in water)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Hydrochloric acid (for acidification, if necessary)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-oxocyclopentyl)acetic acid (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. A slight exotherm may be observed.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, column chromatography on silica gel may be employed.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-Substituted Analogs

This protocol outlines the synthesis of N-substituted analogs at the 2-position of the pyridazinone ring, a common site for modification to modulate pharmacological activity.

Materials:

  • This compound (from Protocol 1)

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, ethyl iodide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware

  • TLC plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous solvent, add the base (1.2-1.5 equivalents).

  • Addition of Electrophile: Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography or recrystallization and characterize as described in Protocol 1.

Biological Evaluation Protocols

Based on the known activities of pyridazinone derivatives, the following are key assays for evaluating the pharmacological potential of newly synthesized analogs.

Protocol 3: In Vitro Vasorelaxant Activity Assay

This protocol is designed to assess the vasodilatory effects of the synthesized compounds on isolated aortic rings.[4]

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Phenylephrine

  • Synthesized compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation: Euthanize the rats and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37 °C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Induce a sustained contraction with phenylephrine (1 µM).

  • Compound Administration: Once a stable contraction is achieved, add the synthesized compounds in a cumulative concentration-dependent manner.

  • Data Analysis: Record the relaxation responses and express them as a percentage of the phenylephrine-induced contraction. Calculate the EC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation).

Protocol 4: Anticancer Activity Assay (MTT Assay)

This protocol determines the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Presentation

The following tables summarize representative biological data for various pyridazinone derivatives from the literature to provide a reference for expected potencies.

Table 1: Vasorelaxant Activity of Pyridazinone Derivatives [5][4]

Compound IDStructureEC₅₀ (µM)Reference CompoundEC₅₀ (µM)
4f Pyridazin-3-one with thiosemicarbazide side chain0.0136Hydralazine18.2100
4h Pyridazin-3-one with thiosemicarbazide side chain0.0117Nitroglycerin0.1824
5d Cyclized thiosemicarbazide pyridazin-3-one0.0053Isosorbide mononitrate30.1
5e Cyclized thiosemicarbazide pyridazin-3-one0.0025Diazoxide19.5
Compound 9 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide0.051--
Compound 18 4-methoxyphenyl hydrazide derivative1.204Hydralazine18.210

Table 2: Anticancer and Other Biological Activities of Pyridazinone Derivatives

Compound ClassBiological Target/ActivityIC₅₀/ActivityReference
5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid HClAnticancer, AntimicrobialPotent activity reported[3]
Pyridazinone-based proteasome inhibitorsTrypanosoma cruzi proteasomepIC₅₀ > 6[5]
Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivativesSK-BR-3 breast cancer cell lineIC₅₀ 0.15 µM[6]
2-phenyl-3,6-pyridazinedione derivativesPDE-5 enzymeIC₅₀ = 22 nM[5]

Visualizations

Signaling Pathway Diagrams

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Agonist Agonist Receptor Receptor Agonist->Receptor Binding eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive Activation eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Production L-Arginine L-Arginine L-Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion & Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Relaxation PKG->Relaxation Leads to Pyridazinone_Analog Cyclopenta[c]pyridazin-3-one Analog Pyridazinone_Analog->eNOS_active Potential Upregulation

Caption: Proposed signaling pathway for vasodilation induced by cyclopenta[c]pyridazin-3-one analogs, potentially through the upregulation of endothelial nitric oxide synthase (eNOS).

Anticancer_Pathway cluster_cell Cancer Cell Pyridazinone_Analog Cyclopenta[c]pyridazin-3-one Analog Proliferation Proliferation Pyridazinone_Analog->Proliferation Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Pyridazinone_Analog->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Pyridazinone_Analog->Bax Upregulation Apoptosis Apoptosis Caspases Caspase Cascade Bcl2->Caspases Inhibition Bax->Caspases Activation Caspases->Apoptosis Execution

Caption: Hypothesized mechanism of anticancer activity of cyclopenta[c]pyridazin-3-one analogs, involving inhibition of proliferation and induction of apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Material (2-(2-oxocyclopentyl)acetic acid) Protocol1 Protocol 1: Core Scaffold Synthesis Start->Protocol1 Core_Scaffold This compound Protocol1->Core_Scaffold Protocol2 Protocol 2: Analog Synthesis Core_Scaffold->Protocol2 Analogs Library of Analogs Protocol2->Analogs Characterization Structural Characterization (NMR, MS) Analogs->Characterization Protocol3 Protocol 3: Vasorelaxant Assay Characterization->Protocol3 Protocol4 Protocol 4: Anticancer Assay Characterization->Protocol4 Data_Analysis Data Analysis (EC₅₀, IC₅₀) Protocol3->Data_Analysis Protocol4->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

References

Application Notes and Protocols for Anti-Inflammatory Studies of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] A significant body of research has focused on the anti-inflammatory potential of pyridazinone-based compounds, often attributed to their ability to modulate key inflammatory pathways.[2][4] Notably, many pyridazinone derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][5] Other mechanisms, such as the inhibition of phosphodiesterase type 4 (PDE4) and the suppression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), have also been elucidated for this class of compounds.[2][6][7]

This document provides detailed application notes and experimental protocols for the investigation of the anti-inflammatory properties of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one . While, to date, there is a lack of specific published studies on the anti-inflammatory activity of this particular molecule, the protocols and data presented herein are based on established methodologies for structurally related pyridazinone derivatives and serve as a comprehensive guide for initiating such investigations.

Potential Anti-Inflammatory Mechanisms

Based on studies of analogous pyridazinone structures, this compound may exert anti-inflammatory effects through one or more of the following pathways:

  • Cyclooxygenase (COX) Inhibition: Selective inhibition of COX-2 is a common mechanism for anti-inflammatory pyridazinones, leading to a reduction in prostaglandin synthesis at sites of inflammation with potentially fewer gastrointestinal side effects compared to non-selective COX inhibitors.[4][5]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has been shown to have broad anti-inflammatory effects, including the suppression of various inflammatory cells and mediators.

  • Modulation of Pro-inflammatory Cytokines: The compound may inhibit the production or signaling of key pro-inflammatory cytokines such as TNF-α and IL-6, which are central to the inflammatory response.[7]

Data Presentation: Anti-Inflammatory Activity of Representative Pyridazinone Derivatives

The following table summarizes the in vitro COX inhibitory activity of several pyridazinone derivatives from the literature to provide a reference for the potential potency and selectivity that might be observed with this compound.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Compound 4c -0.26-[5]
Compound 6b -0.186.33[5]
Celecoxib (Reference) -0.35-[5]
Indomethacin (Reference) --0.50[5]

Note: The data presented is for illustrative purposes and is derived from studies on different pyridazinone scaffolds. The activity of this compound will need to be determined experimentally.

Experimental Protocols

In Vitro Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the in vitro potency and selectivity of this compound for the two COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference compounds (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Prostaglandin E₂ (PGE₂) EIA kit

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and various concentrations of the test compound or reference compound.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

  • Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (this compound)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plebysmometer or digital caliper

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, reference drug, or vehicle orally (or via another appropriate route).

  • After a specific time (e.g., 1 hour) post-treatment, induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Visualizations

Signaling Pathway: COX-2 Inhibition in Inflammation

COX2_Inhibition_Pathway cluster_membrane cluster_cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Pyridazinone 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one Pyridazinone->COX2 inhibits

Caption: Potential mechanism of action via COX-2 inhibition.

Experimental Workflow: Evaluation of Anti-Inflammatory Activity

Experimental_Workflow Compound Test Compound: This compound In_Vitro In Vitro Assays Compound->In_Vitro In_Vivo In Vivo Models Compound->In_Vivo COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cytokine_Assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) In_Vitro->Cytokine_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Paw_Edema->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for evaluating anti-inflammatory potential.

References

Application Note & Protocol: Quantification of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific, validated analytical methods for the quantification of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one in biological samples have been published. The following application note and protocol describe a representative and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which would require optimization and validation for this specific analyte.

Introduction

This compound is a heterocyclic compound belonging to the pyridazinone class of molecules. Compounds with a pyridazinone scaffold have shown a wide range of biological activities, including anti-inflammatory, analgesic, and cardiovascular effects.[1][2] To support pharmacokinetic and toxicokinetic studies in drug development, a sensitive and selective bioanalytical method for the quantification of this compound in biological matrices is essential.

This document outlines a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.

Hypothetical Signaling Pathway

Pyridazinone derivatives have been noted for their potential cardiovascular and anti-inflammatory activities.[1][2] The diagram below illustrates a hypothetical signaling pathway where this compound could exert its effect, for instance, by inhibiting a phosphodiesterase (PDE) enzyme, leading to vasodilation.

Hypothetical Signaling Pathway Extracellular_Signal Vasoconstrictor Agonist Receptor GPCR Extracellular_Signal->Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Substrate MLCP_active Active Myosin Light Chain Phosphatase PKA->MLCP_active Activates MLC_dephosphorylated Dephosphorylated Myosin Light Chain MLCP_active->MLC_dephosphorylated Dephosphorylates Vasodilation Vasodilation MLC_dephosphorylated->Vasodilation AMP AMP PDE->AMP Hydrolyzes to Analyte 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one Analyte->PDE Inhibits

Caption: Hypothetical signaling pathway for vasodilation.

Experimental Workflow

The overall analytical procedure from sample receipt to final data generation is depicted in the workflow diagram below.

Experimental Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Receipt Receive Plasma Samples (-80°C Storage) Thawing Thaw Samples on Ice Sample_Receipt->Thawing Vortexing Vortex Samples Thawing->Vortexing Aliquoting Aliquot 50 µL Plasma Vortexing->Aliquoting Add_IS Add Internal Standard Aliquoting->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex_Centrifuge Vortex & Centrifuge Add_ACN->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS System Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Reporting Generate Report Quantification->Reporting

Caption: LC-MS/MS analytical workflow.

Materials and Methods

Chemicals and Reagents
  • This compound (Reference Standard, >98% purity)

  • Internal Standard (IS): (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent

Detailed Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and the IS in acetonitrile.

  • Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile/water to prepare working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations ranging from 1 to 1000 ng/mL.

  • QC Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Aliquot 50 µL of plasma into the corresponding tubes.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix samples.

  • Add 200 µL of acetonitrile to each tube.

  • Vortex each tube for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

Parameter Value
Column Phenomenex Kinetex C18 (2.6 µm, 50x2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |

Mass Spectrometry (MS/MS) Parameters (Hypothetical)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions Analyte: m/z 151.1 -> 123.1 (Quantifier), 151.1 -> 95.1 (Qualifier) IS: m/z 156.1 -> 128.1

| Dwell Time | 100 ms |

Note: MRM transitions are hypothetical and must be optimized by infusing the pure compound.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this bioanalytical method.

Table 1: Calibration Curve Parameters

Parameter Value
Linear Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Accuracy (% Nominal) 95.2 - 104.5%

| Precision (% CV) | < 8.5% |

Table 2: Intra- and Inter-Day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (% CV) Inter-Day Accuracy (%) Inter-Day Precision (% CV)
LQC 3 102.1 6.8 103.5 7.9
MQC 300 98.7 4.2 99.1 5.1

| HQC | 800 | 101.5 | 3.5 | 100.8 | 4.3 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Recovery (%) Mean Matrix Effect (%)
LQC 3 91.5 94.2

| HQC | 800 | 93.8 | 96.1 |

Table 4: Sensitivity

Parameter Value
Lower Limit of Quantification (LLOQ) 1 ng/mL

| Limit of Detection (LOD) | 0.3 ng/mL |

Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it well-suited for supporting preclinical and clinical drug development studies. It is imperative that this proposed method undergoes rigorous validation for the specific analyte before its application to study samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields and impurities during the synthesis.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Quality Starting Materials: Impurities in the γ-ketoacid or hydrazine can lead to side reactions.[1] 3. Side Reactions: Hydrazine may react with ester groups if a γ-ketoester is used as a starting material, forming hydrazides.[2] 4. Product Degradation: The product may be unstable under the reaction or workup conditions.1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] 2. Purify Starting Materials: Ensure the purity of the starting materials. It is recommended to use freshly purified reagents.[1] 3. Control Stoichiometry: Use a slight excess of hydrazine to drive the cyclization reaction. 4. Modify Workup: Employ milder extraction and purification techniques. Avoid strong acids or bases if the product is sensitive.
Formation of Multiple Products/Isomers 1. Lack of Regioselectivity: The unsymmetrical nature of the starting materials can sometimes lead to the formation of isomers.[2] 2. Side Reactions: Unwanted side reactions can lead to a mixture of products.[1]1. Control Reaction Temperature: The reaction temperature can influence selectivity. Experiment with a range of temperatures to find the optimal condition.[1] 2. Choice of Solvent: The solvent can impact the reaction pathway. Protic solvents like ethanol or acetic acid are commonly used and can improve selectivity.[1]
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may have high solubility in the reaction solvent, making precipitation difficult. 2. Formation of Emulsions during Extraction: This can complicate the separation of aqueous and organic layers. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.1. Solvent Selection for Precipitation: Add water to the reaction mixture to precipitate the crude product.[1] 2. Breaking Emulsions: Add a small amount of brine or use a centrifuge to break emulsions. 3. Optimize Chromatography: Use a different solvent system or a different type of chromatography (e.g., reverse-phase) for better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of this compound synthesis?

A1: The most critical parameters are the purity of the starting materials (the corresponding γ-ketoacid and hydrazine), the reaction temperature, and the choice of solvent.[1] Impurities can lead to unwanted side reactions, while temperature and solvent choice significantly influence the reaction rate and selectivity.[1]

Q2: What are some common side reactions to be aware of during the synthesis?

A2: Common side reactions include the formation of hydrazides if using a γ-ketoester, and potential N-N bond cleavage under harsh conditions.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What is the recommended method for purifying the final product?

A4: The crude product can often be purified by recrystallization. If further purification is needed, column chromatography is a suitable method.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis via the cyclization of the corresponding γ-ketoacid with hydrazine hydrate.

Materials:

  • 2-(2-oxocyclopentyl)acetic acid

  • Hydrazine hydrate (85% or higher)

  • Glacial Acetic Acid or Ethanol

  • Water

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-(2-oxocyclopentyl)acetic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.[3]

  • Add an excess of hydrazine hydrate (approximately 1.2 to 1.5 equivalents) to the solution.[1]

  • The mixture can be stirred at room temperature or heated to reflux to increase the reaction rate. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.[1]

  • Perform a liquid-liquid extraction with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Diagrams

SynthesisWorkflow start Start reagents Combine 2-(2-oxocyclopentyl)acetic acid and Hydrazine Hydrate in Solvent start->reagents reaction Heat/Stir (Monitor by TLC) reagents->reaction workup Quench with Water & Extract with Organic Solvent reaction->workup purification Dry, Concentrate & Purify (Recrystallization/Chromatography) workup->purification low_yield Low Yield? purification->low_yield product This compound low_yield->product No troubleshoot Troubleshoot: - Check Reagent Purity - Optimize Temperature/Time - Change Solvent low_yield->troubleshoot Yes troubleshoot->reagents

Caption: Experimental workflow for the synthesis and troubleshooting of this compound.

TroubleshootingLogic start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify Purify/replace reagents check_purity->purify No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify->check_purity optimize_temp Adjust temperature and/or time check_conditions->optimize_temp No check_solvent Is the solvent appropriate? check_conditions->check_solvent Yes optimize_temp->check_conditions change_solvent Test alternative solvents (e.g., ethanol, acetic acid) check_solvent->change_solvent No success Yield Improved check_solvent->success Yes change_solvent->check_solvent

Caption: Logical workflow for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Synthesis of Fused Pyridazinone Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of fused pyridazinone rings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Fused Pyridazinone Product

Q: I am consistently obtaining a low yield of my target fused pyridazinone. What are the potential causes and how can I improve it?

A: Low yields are a common challenge in fused pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as γ-ketoacids, 1,4-dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH Control: For the cyclocondensation of γ-ketoacids with hydrazine, the pH of the reaction medium can be critical. An acidic medium can catalyze the dehydration step, which is often required for the formation of the pyridazinone ring. However, strongly acidic conditions may promote side reactions.

  • Water Removal: The cyclization step to form the pyridazinone ring often involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction equilibrium towards the product, thereby improving the yield.[1]

Low_Yield_Troubleshooting start Low Yield of Fused Pyridazinone purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp If pure solvent Evaluate Solvent Choice temp->solvent If optimized ph Adjust Reaction pH solvent->ph If appropriate water Consider Water Removal ph->water If optimized monitor Monitor Reaction by TLC/LC-MS water->monitor end Improved Yield monitor->end

A troubleshooting workflow for addressing low yields.
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Q: My TLC analysis shows multiple spots, suggesting the presence of side products. What are the common side reactions in fused pyridazinone synthesis?

A: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their occurrence.

Common Side Reactions:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization to the pyridazinone ring is slow or incomplete, the hydrazone may be isolated as a major byproduct.

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Side_Reactions start Starting Materials (e.g., 1,4-Dicarbonyl + Hydrazine) desired_product Desired Fused Pyridazinone start->desired_product Desired Pathway hydrazone Side Product: Hydrazone start->hydrazone Incomplete Cyclization regioisomer Side Product: Regioisomer start->regioisomer Unsymmetrical Substrate cleavage Side Product: N-N Cleavage Products desired_product->cleavage Harsh Conditions

Common side reactions in fused pyridazinone synthesis.
Issue 3: Lack of Regioselectivity in N-Alkylation

Q: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[1] For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen. A systematic screening of reaction conditions is often necessary to improve regioselectivity.

Data Presentation

The following table summarizes the reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can help in selecting an appropriate synthetic route and optimizing reaction parameters.

Starting MaterialsReaction ConditionsProductYield (%)Reference
β-Benzoylpropionic acid and Hydrazine HydrateReflux in ethanol6-Phenyl-4,5-dihydropyridazin-3(2H)-one85[1]
Phenyl-fulvene and Hydrazine HydrateMethanol, room temperature, 24hPhenyl-substituted 5,6-fused ring pyridazine71[1][2]
Thienyl-fulvene and Hydrazine HydrateMethanol, room temperature, 24hThienyl-substituted 5,6-fused ring pyridazine43[2]
Tolyl-fulvene and Hydrazine HydrateMethanol, room temperature, 24hTolyl-substituted 5,6-fused ring pyridazine51[2]
3-(4-flourobenzoyl) propionic acid and hydrazine hydrateCyclization6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one-[3]
γ-keto esters and hydrazine hydrateReflux in ethanol, 24hPyridazin-3(2H)-one derivative-[4]
3-oxo-2-arylhydrazonopropanals and p-nitrophenylacetic acidReflux in acetic anhydride, 1h6-Benzoyl-2-(4-methoxyphenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one-[5]
4,5-diamino-6-pyridazinoneRing closure with nitrosonium ion3,5-dihydro-4H-1,2,3-triazolo[4,5-d]pyridazin-4-one91[6]

Note: Yields can vary based on the specific substituents on the starting materials and the precise reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is based on the cyclocondensation of a γ-ketoacid with hydrazine hydrate.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add water to precipitate the product.

  • If necessary, acidify with dilute hydrochloric acid to facilitate precipitation.

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]

Protocol_1_Workflow start Start dissolve Dissolve β-Benzoylpropionic Acid in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate with Water (+/- HCl) cool->precipitate filter Filter the Solid precipitate->filter wash_dry Wash with Cold Ethanol and Dry filter->wash_dry end Pure Product wash_dry->end

Workflow for the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

This protocol describes the synthesis from a 1,4-dicarbonyl compound (fulvene derivative) and hydrazine hydrate.

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Combine phenyl-fulvene (1 eq.) with methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate.

  • Stir the solution at room temperature for 24 hours.

  • Add water to the reaction mixture to precipitate the crude product.

  • Perform a liquid-liquid extraction with dichloromethane (3x).

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.[1]

References

Technical Support Center: Optimizing Cyclopentapyridazinone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclopentapyridazinones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of cyclopentapyridazinones, presented in a question-and-answer format to directly tackle experimental challenges.

Q1: I am experiencing a low yield of my desired cyclopentapyridazinone product. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in cyclopentapyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended.[1]

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids or 1,2-dicarbonyl compounds and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the desired cyclization. It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or the product.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1] The solubility of the reactants and the product in the chosen solvent is also a key consideration.

  • pH of the Reaction Medium: For the cyclocondensation reaction, the pH can be critical. An acidic medium can catalyze the dehydration step, but highly acidic conditions may lead to unwanted side reactions.[1]

  • Water Removal: The cyclization step involves the formation of water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of impurities and side products. What are the common side reactions, and how can I minimize them?

A2: The formation of side products is a common obstacle. Understanding these potential side reactions is key to minimizing their formation.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1] To favor cyclization, ensure optimal reaction temperature and time.

  • Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to form the pyridazinone ring, leading to a mixture of starting materials, intermediate, and product. Optimizing the reaction conditions, such as increasing the temperature or using a suitable catalyst, can drive the reaction to completion.

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[3]

  • Regioisomer Formation: When using unsymmetrical dicarbonyl compounds or substituted hydrazines, the formation of regioisomers is possible. Controlling the regioselectivity can be challenging and is influenced by steric and electronic effects of the substituents, as well as the reaction conditions.[3]

Q3: I am struggling with the regioselectivity of my reaction, obtaining a mixture of cyclopentapyridazinone isomers. How can I control the regioselectivity?

A3: Controlling regioselectivity in cyclopentapyridazinone synthesis is a nuanced challenge influenced by several factors.

  • Steric Hindrance: Bulky substituents on either the cyclopentanone moiety or the hydrazine derivative can direct the reaction to the less sterically hindered position.

  • Electronic Effects: The electronic properties of the substituents on the starting materials can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby directing the initial attack and subsequent cyclization.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome. For instance, a change in solvent polarity can alter the transition state energies for the formation of different isomers. A systematic screening of reaction conditions is often necessary to identify the optimal parameters for the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for cyclopentapyridazinone synthesis?

A1: The most common synthetic routes to pyridazinones, including cyclopentapyridazinones, involve the condensation of a 1,4-dicarbonyl compound (or a precursor like a γ-ketoacid) with a hydrazine derivative.[4] Specifically for cyclopentapyridazinones, this would typically involve a 2-acylcyclopentanone or a related γ-ketoacid derived from cyclopentane.

Q2: What types of catalysts are effective for cyclopentapyridazinone formation?

A2: The reaction is often catalyzed by acids. Brønsted acids like acetic acid or p-toluenesulfonic acid can be used to facilitate the dehydration step of the cyclization. In some cases, the reaction can proceed without a catalyst, especially at elevated temperatures. Solid acid catalysts are also being explored as environmentally benign alternatives.[5][6][7][8][9]

Q3: Can microwave irradiation be used to optimize the reaction?

A3: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool for optimizing pyridazinone formation. Microwave heating can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of side products by providing rapid and uniform heating.[2][10][11][12]

Q4: How can I purify the final cyclopentapyridazinone product?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a suitable solvent system (eluent) needs to be determined, often guided by TLC analysis.

Q5: What analytical techniques are used to characterize cyclopentapyridazinones?

A5: The structure and purity of the synthesized cyclopentapyridazinones are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Table 1: Effect of Solvent on Pyridazinone Synthesis Yield (Qualitative)

SolventPolarityGeneral Effect on YieldReference
EthanolProticOften provides good to excellent yields.[1][1]
Acetic AcidProtic, AcidicCan act as both solvent and catalyst, often leading to good yields.[1][1]
TolueneAproticCan be used with a Dean-Stark trap for water removal.
DioxaneAproticA common solvent in organic synthesis.
WaterProticCan be used in some green chemistry approaches, but may require specific catalysts.[12][12]

Table 2: Influence of Temperature on Reaction Outcome

TemperatureEffect on Reaction RatePotential IssuesOptimization Strategy
LowSlow reaction rate, incomplete conversion.[1]May lead to isolation of hydrazone intermediate.Gradually increase temperature while monitoring with TLC.
OptimalEfficient conversion to the desired product.-Determine experimentally by screening a range of temperatures.
HighIncreased reaction rate, but also potential for decomposition and side reactions.[1][2]Formation of byproducts, N-N bond cleavage.[3]Use the lowest temperature that provides a reasonable reaction rate and high selectivity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Cyclopentapyridazinones from a γ-Ketoacid

This protocol describes a general method for the condensation of a cyclopentane-containing γ-ketoacid with hydrazine hydrate.

Materials:

  • Cyclopentane-derived γ-ketoacid (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve the γ-ketoacid (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of a Cyclopentapyridazinone

This protocol outlines a general procedure for the rapid synthesis of a cyclopentapyridazinone using microwave irradiation.

Materials:

  • Cyclopentane-derived γ-ketoacid or 1,2-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 eq)

  • Glacial acetic acid (as solvent and catalyst)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the cyclopentane-derived starting material (1.0 eq), the hydrazine derivative (1.0 eq), and glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-20 minutes). The optimal time and temperature should be determined experimentally.

  • After irradiation, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a beaker and add cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Visualizations

Reaction_Optimization_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Reaction Parameters cluster_optimization Optimization Strategy cluster_outcome Outcome Problem Low Yield or Impurity Formation Purity Check Starting Material Purity Problem->Purity Temp Evaluate Reaction Temperature Problem->Temp Solvent Assess Solvent Effects Problem->Solvent Catalyst Investigate Catalyst Problem->Catalyst Purify Purify/Change Reagents Purity->Purify Opt_Temp Optimize Temperature Temp->Opt_Temp Opt_Solvent Screen Solvents Solvent->Opt_Solvent Opt_Cat Screen Catalysts Catalyst->Opt_Cat Success Improved Yield/ Purity Purify->Success If successful Reevaluate Re-evaluate Strategy Purify->Reevaluate If not Opt_Temp->Success If successful Opt_Temp->Reevaluate If not Opt_Solvent->Success If successful Opt_Solvent->Reevaluate If not Opt_Cat->Success If successful Opt_Cat->Reevaluate If not Reevaluate->Problem

Caption: A workflow for troubleshooting and optimizing cyclopentapyridazinone synthesis.

Cyclopentapyridazinone_Formation_Mechanism Start γ-Ketoacid + Hydrazine Derivative Intermediate1 Hydrazone Intermediate Start->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Cyclopentapyridazinone + Water Intermediate2->Product Dehydration (-H2O)

Caption: Simplified mechanism of cyclopentapyridazinone formation from a γ-ketoacid.

References

troubleshooting unexpected results in 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one and related pyridazinone derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during synthesis and experimentation in a question-and-answer format.

Question 1: My reaction to synthesize this compound is resulting in a significantly low yield. What are the potential causes and solutions?

Answer: Low yields are a common challenge in pyridazinone synthesis.[1] A systematic approach to troubleshooting involves evaluating several factors:

  • Purity of Starting Materials: Ensure the purity of the precursor γ-ketoacid (e.g., 2-(2-oxocyclopentyl)acetic acid) and the hydrazine derivative. Impurities can introduce side reactions that inhibit the desired cyclization.[1]

  • Reaction Temperature: Temperature is a critical parameter. An excessively low temperature may lead to an incomplete reaction, while high temperatures can cause decomposition of reactants or the final product.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature.[1]

  • Solvent Choice: The solvent can significantly influence the reaction rate. Protic solvents such as ethanol or acetic acid are commonly used as they can facilitate the cyclocondensation and dehydration steps.[1]

  • pH of Reaction Medium: The pH can be critical, especially for the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium often catalyzes the final dehydration step, but highly acidic conditions may promote unwanted side reactions.[1]

  • Water Removal: The cyclization reaction produces water. Removing this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium toward the product, thereby improving the overall yield. [cite: t: 1]

Question 2: My TLC and/or LC-MS analysis shows multiple unexpected spots, indicating the presence of byproducts. What are the most common side reactions?

Answer: The formation of side products is a frequent issue. Key side reactions to consider include:

  • Incomplete Cyclization (Hydrazone Formation): The initial reaction between the keto group of the starting material and hydrazine forms a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or fails to complete, this hydrazone may be isolated as a major byproduct.[1][2]

  • Formation of Regioisomers: When using unsymmetrical dicarbonyl compounds or substituted hydrazines, there is a possibility of forming different regioisomeric products.[1] While the target molecule has a defined structure, this can be a concern when synthesizing more complex derivatives.

  • N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond within the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Question 3: The reaction appears to stall at the hydrazone intermediate. How can I promote the final cyclization to form the pyridazinone ring?

Answer: If you isolate the hydrazone intermediate, promoting the final ring-closing step is essential. Consider the following adjustments:

  • Acid Catalysis: Add a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) to the reaction mixture. The acid can catalyze the intramolecular nucleophilic attack and the subsequent dehydration.

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization step. Monitor for potential degradation using TLC.

  • Change Solvent: Switching to a higher-boiling point protic solvent could facilitate the reaction.

  • Water Removal: Actively removing water, as mentioned for improving yield, is particularly effective at driving the cyclization equilibrium forward.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most prevalent method for synthesizing 4,5-dihydropyridazin-3(2H)-ones, including cyclopentane-fused analogs, is the condensation of a γ-ketoacid or its ester equivalent with hydrazine hydrate or a derivative.[3][4] For the target molecule, the starting material would be 2-(2-oxocyclopentyl)acetic acid. The reaction involves the formation of a hydrazone followed by intramolecular cyclization and dehydration to yield the final heterocyclic product.[3]

Q2: What analytical techniques are recommended for characterizing the final product? A combination of spectroscopic methods is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and proton environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and N-H bonds.

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.[1]

Q3: My purified compound appears to be unstable during storage. What are the potential stability issues? The stability of pyridazinone derivatives can be influenced by several factors. Amorphous forms of a compound can be prone to crystallization over time, especially under conditions of high temperature and humidity.[5] A study on a related pyridazinone derivative showed that its physical stability was dependent on storage conditions and its formulation.[5] To enhance stability, ensure the compound is fully crystalline, dry, and stored in a cool, dark place under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general procedure based on the common synthesis of 4,5-dihydropyridazin-3(2H)-ones.[3][6]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-(2-oxocyclopentyl)acetic acid in a suitable solvent like ethanol or glacial acetic acid.[1]

  • Hydrazine Addition: Add 1.1 equivalents of hydrazine hydrate to the solution.

  • Reaction: Heat the mixture to reflux (the specific temperature will depend on the solvent) for 4-8 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC to observe the consumption of the starting material and the formation of the product.[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent using a rotary evaporator. Pour the concentrated mixture into ice-cold water to precipitate the crude product.[6]

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Quantitative Data Summary

Table 1: Troubleshooting Matrix for Pyridazinone Synthesis

Problem Observed Potential Cause Recommended Solution(s) Reference
Low Product YieldImpure starting materialsPurify reagents before use (e.g., recrystallization, distillation).[1]
Sub-optimal temperatureOptimize temperature by monitoring with TLC. Avoid excessive heat.[1]
Inefficient water removalUse a Dean-Stark apparatus or add molecular sieves.[1]
Unsuitable solvent or pHScreen different protic solvents (ethanol, acetic acid); adjust pH with a catalytic amount of acid.[1]
Multiple Spots on TLCIncomplete cyclizationIncrease reaction time/temperature; add an acid catalyst.[1][2]
Product degradationUse milder reaction conditions; ensure an inert atmosphere if the product is air-sensitive.[1]
Product InstabilityAmorphous solid formEnsure complete crystallization during purification; store under dry conditions.[5]

Visualizations

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity Begin Troubleshooting optimize_temp Optimize Reaction Temperature check_purity->optimize_temp eval_solvent Evaluate Solvent & pH optimize_temp->eval_solvent remove_water Implement Water Removal eval_solvent->remove_water monitor Monitor by TLC/LC-MS remove_water->monitor reevaluate Re-evaluate Results monitor->reevaluate reevaluate->check_purity If still low success Improved Yield reevaluate->success If successful

References

Technical Support Center: Purification of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one. The information is compiled from established purification strategies for analogous pyridazinone derivatives and general laboratory best practices. Researchers, scientists, and drug development professionals should note that these are general guidelines and may require optimization for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for pyridazinone derivatives, including this compound, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: How do I choose the best recrystallization solvent?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for recrystallizing pyridazinone derivatives include ethanol, methanol, and isopropanol.[1][2] It is often beneficial to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.

Q3: What are the likely impurities I might encounter?

A3: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related pyridazinones can include unreacted starting materials, by-products from side reactions, and residual solvents. For the synthesis of this compound, potential impurities could arise from the starting materials used in its synthesis. Analytical techniques such as HPLC, LC-MS, and NMR are crucial for identifying unknown impurities.[3][4][5]

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is supersaturated or if the cooling is too rapid. To remedy this, try reheating the solution and adding a small amount of additional solvent. Slower cooling, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal can also promote proper crystallization.[6]

Q5: How can I improve the separation of my compound during column chromatography?

A5: Optimizing the mobile phase is key to good separation. A good starting point is to find a solvent system using Thin Layer Chromatography (TLC) that gives your target compound an Rf value between 0.2 and 0.4. If your compound is highly polar and remains at the baseline, you may need to increase the polarity of your eluent, for instance, by adding a small percentage of methanol to a dichloromethane or ethyl acetate-based solvent system. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape and separation.[7]

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Try a different solvent or a solvent mixture (anti-solvent addition).[8]
Compound precipitates as an oil - Solution is supersaturated.- Cooling is too rapid.- Presence of impurities inhibiting crystallization.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.[6]
Low recovery of pure compound - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus to prevent premature crystallization.
Colored impurities remain in crystals - Impurities are co-crystallizing with the product.- Use activated charcoal to adsorb colored impurities before filtration (use sparingly as it can also adsorb the product).- A second recrystallization may be necessary.
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Compound does not move from the origin (Rf = 0) - Eluent is not polar enough.- Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution with an increasing percentage of a polar solvent like methanol in dichloromethane can be effective.[7]
Poor separation of compound from impurities (overlapping spots on TLC) - Inappropriate solvent system.- Column is overloaded.- Re-optimize the solvent system using TLC to achieve better separation between the spots.- Use a larger column or load less sample.
Compound elutes too quickly (Rf close to 1) - Eluent is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Streaking or tailing of the compound band - Compound is interacting too strongly with the silica gel.- Compound is not sufficiently soluble in the eluent.- Column is poorly packed.- For acidic or basic compounds, add a small amount of acetic acid or triethylamine to the eluent.- Choose a solvent system where the compound has better solubility.- Ensure the column is packed uniformly without any cracks or channels.
Compound appears to be decomposing on the column - The compound is unstable on silica gel.- Deactivate the silica gel by adding a small percentage of water or triethylamine.- Consider using a different stationary phase like alumina or reverse-phase silica.[9]

Data Presentation

The following tables present hypothetical data to illustrate how purification outcomes can be compared. Actual results will vary based on experimental conditions.

Table 1: Comparison of Recrystallization Solvents (Hypothetical Data)

Solvent SystemYield (%)Purity by HPLC (%)Melting Point (°C)
Ethanol8598.5155-157
Methanol8097.9154-156
Isopropanol9099.2156-157
Ethanol/Water (9:1)9299.5156-158

Table 2: Comparison of Column Chromatography Conditions (Hypothetical Data)

Stationary PhaseMobile Phase (v/v)Loading MethodYield (%)Purity by HPLC (%)
Silica GelEthyl Acetate/Hexane (1:1)Wet Loading7599.1
Silica GelDichloromethane/Methanol (98:2)Wet Loading8099.6
Alumina (Neutral)Ethyl Acetate/Hexane (2:1)Dry Loading7098.8
Reverse-Phase C18Acetonitrile/Water (7:3)Wet Loading6599.3

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent component of the mobile phase.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Wet): Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica bed using a pipette.

  • Sample Loading (Dry): Alternatively, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions. The elution can be done isocratically (constant solvent composition) or with a gradient (gradually increasing polarity).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 hplc HPLC recrystallization->hplc column_chromatography->hplc nmr NMR hplc->nmr ms Mass Spectrometry nmr->ms pure_product Pure Compound ms->pure_product troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered no_crystals No Crystals Form start->no_crystals Recrystallization oiling_out Compound Oils Out start->oiling_out Recrystallization low_yield Low Yield start->low_yield Recrystallization no_movement Compound at Baseline start->no_movement Chromatography poor_separation Poor Separation start->poor_separation Chromatography streaking Band Streaking start->streaking Chromatography node_nc1 Increase Concentration no_crystals->node_nc1 node_nc2 Change Solvent System no_crystals->node_nc2 node_oo1 Slower Cooling oiling_out->node_oo1 node_oo2 Add More Solvent oiling_out->node_oo2 node_ly1 Minimize Solvent Volume low_yield->node_ly1 node_ly2 Ensure Complete Cooling low_yield->node_ly2 node_nm1 Increase Eluent Polarity no_movement->node_nm1 node_ps1 Optimize Mobile Phase via TLC poor_separation->node_ps1 node_ps2 Reduce Sample Load poor_separation->node_ps2 node_s1 Add Modifier to Eluent (Acid/Base) streaking->node_s1 node_s2 Repack Column streaking->node_s2

References

Technical Support Center: Enhancing the In Vivo Stability of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one for in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.

Issue 1: Poor Aqueous Solubility and Precipitation in Formulation

Potential Cause Troubleshooting/Solution
Inherent low solubility of the compound. 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[1] 2. Co-solvents: Utilize biocompatible co-solvents such as PEG, propylene glycol, or ethanol in the formulation. 3. Surfactants: Incorporate surfactants like Tween 80 or Cremophor EL to improve wetting and dispersion.[1] 4. pH Adjustment: Determine the pKa of the compound and adjust the pH of the vehicle to enhance solubility if the compound is ionizable.
Incorrect vehicle selection. 1. Formulation Screening: Test a panel of pharmaceutically acceptable vehicles. 2. Lipid-Based Formulations: For lipophilic compounds, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve solubilization.[1][2][3] 3. Suspensions: Prepare a uniform and stable suspension using agents like carboxymethylcellulose (CMC).[2]
Compound degradation in the formulation vehicle. 1. Stability Testing: Assess the chemical stability of the compound in the chosen vehicle over time at different storage conditions.[2] 2. Protect from Light and Oxygen: Store formulations in amber vials and consider adding antioxidants if the compound is susceptible to oxidation.

Issue 2: Low Bioavailability and High In Vivo Clearance

Potential Cause Troubleshooting/Solution
Poor absorption from the gastrointestinal tract. 1. Permeation Enhancers: Include safe and effective permeation enhancers in the oral formulation.[1] 2. Lipid Formulations: Lipid-based systems can facilitate absorption through the lymphatic pathway.[2][3]
Rapid metabolism (e.g., first-pass effect). 1. Route of Administration: Consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.[2] 2. Metabolic Profiling: Conduct in vitro metabolism studies (e.g., with liver microsomes) to identify major metabolic pathways and potential sites for chemical modification to block metabolism.
Instability in physiological fluids (e.g., plasma). 1. Plasma Stability Assay: Determine the half-life of the compound in plasma from the species to be used in the in vivo study. 2. Structural Modification: If instability is confirmed, medicinal chemistry efforts may be needed to design more stable analogs.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the stability of this compound before in vivo studies?

A1: Before proceeding to in vivo experiments, it is crucial to conduct preliminary stability assessments. This includes:

  • Physical Stability: Visually inspect for any changes in appearance, such as precipitation or crystallization, in your formulation. For suspensions, ensure they can be easily resuspended.[2]

  • Chemical Stability: Quantify the concentration of the active compound in the formulation over a set period to detect any degradation.[2]

  • In Vitro Plasma Stability: Evaluate the stability of the compound in plasma from the relevant animal species to anticipate its metabolic fate in the systemic circulation.

Q2: How can I prepare a simple suspension of this compound for oral gavage in rodents?

A2: A common method is to prepare a suspension using sodium carboxymethylcellulose (Na-CMC). A detailed protocol is provided in the "Experimental Protocols" section below.[2] The key is to create a uniform dispersion of the compound particles.[2]

Q3: Are there any known signaling pathways that this class of compounds might interact with?

A3: Pyridazinone derivatives are known to interact with various biological targets. While the specific pathways for this compound may need to be elucidated, related compounds have been shown to be inhibitors of enzymes like phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2).[4][5][6] They can also modulate inflammatory pathways by affecting the production of cytokines like TNF-α and IL-6.[5][7]

Q4: What are some general considerations for improving the oral bioavailability of pyridazinone derivatives?

A4: To improve oral bioavailability, consider the following strategies:

  • Formulation: Utilize lipid-based formulations or self-emulsifying systems.[1][3]

  • Physicochemical Properties: Optimize the solid form of the drug through techniques like salt formation, co-crystallization, or creating amorphous solid dispersions.[8]

  • Chemical Modification: In some cases, creating a prodrug can enhance absorption and metabolic stability.

Experimental Protocols

Protocol 1: Preparation of a Carboxymethylcellulose (CMC)-Based Suspension for Oral Gavage

Objective: To prepare a uniform and stable suspension of a poorly water-soluble compound for oral administration in rodents.[2]

Materials:

  • This compound

  • Sodium carboxymethylcellulose (Na-CMC)

  • Sterile water for injection or purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

  • Graduated cylinder

  • Volumetric flask

Procedure:

  • Vehicle Preparation:

    • Weigh the required amount of Na-CMC (e.g., for a 0.5% w/v solution, use 0.5 g of Na-CMC for every 100 mL of water).

    • Slowly add the Na-CMC to the water while continuously stirring with a magnetic stirrer to prevent clumping.

    • Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours.[2]

  • Compound Addition:

    • Accurately weigh the required amount of the test compound.

    • If the particle size is large, gently grind the compound to a fine powder using a mortar and pestle.

    • In a separate small container, add a small amount of the prepared CMC vehicle to the powdered compound to create a paste (levigation). This helps in uniformly dispersing the particles.[2]

  • Suspension Formulation:

    • Gradually add the remaining CMC vehicle to the paste while stirring continuously.

    • Transfer the mixture to a volumetric flask and add the vehicle to the final desired volume.

    • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.[2]

  • Homogeneity and Stability Assessment:

    • Visually inspect the suspension for any clumps or sedimentation.

    • Before each administration, ensure the suspension is thoroughly mixed.

Visualizations

Experimental_Workflow_for_In_Vivo_Stability cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Study cluster_data Data Analysis A Compound Synthesis & Purification B In Vitro Stability Assay (e.g., Plasma, Microsomes) A->B C Formulation Development (Solubility & Stability) B->C D Animal Dosing (e.g., Oral Gavage, IV) C->D E Blood Sampling (Time Course) D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic (PK) Parameter Calculation F->G H Evaluation of In Vivo Stability G->H

Caption: Workflow for assessing the in vivo stability of a test compound.

Potential_Signaling_Pathway cluster_inflammation Inflammatory Response Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage/Immune Cell Stimulus->Cell COX2 COX-2 Cell->COX2 PDE4 PDE4 Cell->PDE4 TNFa_IL6 TNF-α, IL-6 Cell->TNFa_IL6 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Out Inflammation Prostaglandins->Inflammation_Out TNFa_IL6->Inflammation_Out Compound 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one Compound->COX2 Inhibition Compound->PDE4 Inhibition

Caption: Potential anti-inflammatory signaling pathways modulated by pyridazinone derivatives.

References

Technical Support Center: Potency Enhancement of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the modification of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one and its analogs to increase their biological potency.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the pyridazinone core that are crucial for biological activity?

A1: The pyridazinone ring is a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.[1][2] The nitrogen atoms and the keto group are key features, as they can participate in hydrogen bonding, which is often critical for receptor binding.[1] For many bicyclic and tricyclic pyridazinone derivatives, a generally planar ring structure is considered desirable for maximizing positive inotropic effects.[2]

Q2: Which positions on the this compound scaffold are the most promising for substitution to enhance potency?

A2: Based on structure-activity relationship (SAR) studies of related bicyclic and tricyclic pyridazinones, key positions for modification include:

  • The N-2 position of the pyridazinone ring: Substitution at this position has been shown to significantly influence activity. For example, the introduction of side chains like substituted thiosemicarbazides has led to potent vasorelaxant activity.[3]

  • The aromatic portion of fused systems (analogous to the cyclopentane ring): Substituents on the fused ring system, such as dimethoxy groups, have been shown to enhance antisecretory activity in indenopyridazinone analogs.[2]

  • Positions equivalent to C-4 and C-6 in monocyclic pyridazinones: In related systems, substitution at these positions with moieties like indole has resulted in potent PDE4B inhibitors.[4]

Q3: What are the common biological targets for this class of compounds?

A3: Pyridazinone derivatives have been shown to target a variety of enzymes and receptors, including:

  • Phosphodiesterases (PDEs): Particularly PDE3, PDE4, and PDE5, which are involved in cardiovascular and inflammatory responses.[2][4]

  • Receptors: Such as the 5-HT6 receptor, for which thieno-cyclopenta-pyridazinone derivatives have shown high affinity.[5]

  • Kinases: Some pyridazino[4,5-b]indol-4-ones have shown potential as PI3 kinase inhibitors.[5]

Q4: Are there any general trends observed for substituents that increase potency?

A4: Yes, some general trends from related series include:

  • Introduction of hydrogen bond donors/acceptors: Can enhance binding to target enzymes.[1][6]

  • Lipophilic groups: In some cases, increasing lipophilicity can improve activity, but a balance must be maintained to ensure good pharmacokinetic properties.[7]

  • Specific aromatic substituents: Groups like furyl, nitro, and dimethylamino have been shown to enhance bioactivity in certain pyridazinone series.[8]

Troubleshooting Guides

Problem: Low Potency of a Newly Synthesized Analog
Possible Cause Troubleshooting Step
Incorrect binding orientation Perform molecular docking studies to visualize the binding mode of your analog within the target's active site. Compare it with known potent inhibitors to identify any unfavorable interactions.
Substituent clashes with the active site Synthesize analogs with smaller or conformationally restricted substituents at the same position to test this hypothesis.
Poor ADME properties Conduct in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess properties like solubility, oral bioavailability, and potential for cytochrome P450 inhibition.[3]
Inappropriate electronic properties of substituents Consider the Hammett substituent constant (σ) to evaluate the electron-donating or electron-withdrawing nature of your substituents, as this can influence binding affinity.[9]
Problem: Difficulty in Synthesizing a Desired Analog
Possible Cause Troubleshooting Step
Low yield in the initial ring formation The synthesis of the pyridazinone core often involves the condensation of a γ-ketoacid with hydrazine.[2] Ensure anhydrous conditions and consider using a different solvent or catalyst to improve the yield.
Challenges with N-alkylation For substitutions at the N-2 position, if standard alkylation with an alkyl halide is not effective, explore alternative coupling chemistries.
Side reactions during substitution on the cyclopentane ring Protect the pyridazinone nitrogen before attempting modifications on the fused ring to prevent unwanted side reactions.

Quantitative Data on Structurally Related Analogs

The following table summarizes the potency of various bicyclic and tricyclic pyridazinone derivatives that are structurally related to this compound. This data can be used to guide the selection of modifications for potency enhancement.

Scaffold Modification Target Potency Reference
Thieno[3′,2′:4,5]cyclopenta[1,2-c]pyridazin-3-oneVaried substituents5-HT6 ReceptorKi = 8.4 nM (for the most potent analog)[5]
Imidazole-based indeno[1,2-c]-pyridazinonesIntroduction of an imidazole moietyPDE3IC50 = 1.6 - 1.8 µM[2]
Pyridazinone derivativesTethered 4-substituted thiosemicarbazide side chainsVasorelaxant ActivityEC50 = 0.0025 - 2.9480 µM[3][10]
Pyridazinone with indole moiety5-methoxyindole at position 4PDE4BIC50 = 251 ± 18 nM[4]
Pyridazino[4,5-b]indol-4-onesHydrazide derivativesPI3 Kinase (cytotoxicity against MCF-7)IC50 = 4.25 - 5.35 µM[5]
Fluorinated pyridazinonesFluorine on an alkyl side chainMitochondrial Complex 1 (MC1)IC50 = 8 - 4000 nM[11]

Experimental Protocols and Visualizations

General Synthetic Pathway for Bicyclic Pyridazinones

The synthesis of bicyclic pyridazinones, including structures related to this compound, often follows a general strategy involving the cyclization of a γ-ketoacid with hydrazine.

G cluster_0 Synthesis Workflow start γ-Ketoacid Precursor cyclization Cyclization Reaction (e.g., reflux in ethanol) start->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization pyridazinone Bicyclic Pyridazinone Core (e.g., 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one) cyclization->pyridazinone modification Further Modifications (e.g., N-alkylation, aromatic substitution) pyridazinone->modification final_product Potent Analog modification->final_product

Caption: A generalized workflow for the synthesis of bicyclic pyridazinone analogs.

Signaling Pathway: Phosphodiesterase (PDE) Inhibition

Many pyridazinone derivatives exert their effects by inhibiting phosphodiesterases, which leads to an increase in intracellular cyclic nucleotides like cAMP and cGMP.

G cluster_1 PDE Inhibition Pathway atp ATP ac Adenylate Cyclase atp->ac Activation camp cAMP ac->camp pde Phosphodiesterase (PDE) camp->pde Hydrolysis pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde->amp response Cellular Response (e.g., vasodilation, anti-inflammatory effects) pka->response inhibitor Pyridazinone Inhibitor inhibitor->pde Inhibits

Caption: Mechanism of action for pyridazinone-based PDE inhibitors.

References

addressing off-target effects of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is limited in publicly available literature. This technical support guide is based on a plausible, hypothetical scenario where the primary target is Phosphodiesterase 4 (PDE4), with potential off-target effects on other PDE isoforms and certain kinases. This information is for illustrative and guidance purposes for researchers working with similar pyridazinone-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized primary target of this compound?

Based on the activities of structurally related pyridazinone analogs, the hypothesized primary target of this compound is Phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the cyclic AMP (cAMP) signaling pathway, responsible for the hydrolysis of cAMP.

Q2: What are the potential off-target effects of this compound?

Potential off-target effects may include inhibition of other phosphodiesterase (PDE) isoforms (e.g., PDE3, PDE5) and various protein kinases. Cross-reactivity with other enzymes is a possibility and should be experimentally verified.

Q3: What are the common unexpected phenotypes observed in cell-based assays?

Unexpected phenotypes could include changes in cell cycle progression, unexpected cytotoxicity, or alterations in signaling pathways not directly regulated by cAMP. These may arise from off-target inhibition of kinases or other PDE isoforms.

Q4: How can I confirm if the observed effects in my experiment are on-target?

To confirm on-target effects, consider the following approaches:

  • Rescue experiments: Introduce a constitutively active form of a downstream effector of cAMP or a cAMP analog that is resistant to PDE4 degradation.

  • Knockdown/knockout models: Compare the effects of the compound in wild-type versus PDE4 knockdown or knockout cells.

  • Use of a structurally distinct PDE4 inhibitor: Confirm that a different, well-characterized PDE4 inhibitor elicits the same biological response.

Q5: What initial steps should I take to troubleshoot unexpected results?

Begin by verifying the identity and purity of your compound stock using methods like LC-MS and NMR. Ensure the final concentration in your assay is accurate. Run appropriate positive and negative controls to validate your experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for PDE4 inhibition.
Possible Cause Suggested Solution
Compound precipitationCheck the solubility of the compound in your assay buffer. Consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO.
Assay interferenceThe compound may interfere with the detection method (e.g., fluorescence quenching). Run a control experiment without the enzyme to check for assay artifacts.
Substrate concentrationEnsure the substrate (cAMP) concentration is at or below the Km value for the enzyme to ensure competitive inhibition is accurately measured.
Enzyme activity variationUse a fresh batch of enzyme or re-qualify the activity of your current enzyme stock.
Issue 2: Unexpected cell toxicity at effective concentrations.
Possible Cause Suggested Solution
Off-target kinase inhibitionPerform a broad-panel kinase screen to identify potential off-target kinases.
Inhibition of other PDE isoformsProfile the compound against a panel of other PDE isoforms (e.g., PDE3, PDE5) to assess selectivity.
General cytotoxicityPerform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration (CC50) and compare it to the effective concentration (EC50).
Apoptosis inductionUse assays like Annexin V/PI staining or caspase activity assays to determine if the toxicity is due to apoptosis.
Issue 3: Lack of correlation between in vitro potency and cell-based activity.
Possible Cause Suggested Solution
Poor cell permeabilityUse a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross the cell membrane.
Compound effluxCo-incubate with known efflux pump inhibitors to see if cellular activity is restored.
Metabolic instabilityPerform a metabolic stability assay using liver microsomes or hepatocytes to determine the compound's half-life.
High protein bindingMeasure the extent of plasma protein binding, as high binding can reduce the free concentration of the compound available to act on the target.

Quantitative Data Summary

The following table summarizes hypothetical potency and selectivity data for this compound.

Target IC50 (nM) Selectivity (fold vs. PDE4D)
PDE4D (On-target)151
PDE3A (Off-target)1,500100
PDE5A (Off-target)>10,000>667
Kinase X (Off-target)80053
Kinase Y (Off-target)5,000333

Experimental Protocols

Protocol 1: In Vitro PDE4D Inhibition Assay
  • Reagents:

    • Recombinant human PDE4D enzyme

    • cAMP substrate

    • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)

    • This compound (in DMSO)

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a serial dilution of the compound in DMSO.

    • Add 1 µL of the compound dilution to the wells of a 384-well plate.

    • Add 10 µL of PDE4D enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of cAMP substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining cAMP or the product (AMP) using a suitable detection method.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Kinase Off-Target Screening (Example)
  • Platform: Use a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel of kinases.

  • Compound Concentration: Provide the compound at a high concentration (e.g., 10 µM) for initial single-point screening.

  • Assay Format: Typically, these are radiometric (33P-ATP) or fluorescence-based assays that measure the phosphorylation of a specific substrate by each kinase.

  • Data Analysis: The service will provide the percent inhibition of each kinase at the tested concentration.

  • Follow-up: For hits showing significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC50 values.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC G-protein PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP AMP PDE4->AMP Downstream Downstream Effectors PKA->Downstream Response Biological Response Downstream->Response Compound 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one Compound->PDE4 Inhibition Experimental_Workflow start Start: Unexpected Result check_compound Verify Compound Identity and Purity (LC-MS, NMR) start->check_compound check_assay Validate Assay Controls (Positive & Negative) start->check_assay on_target Confirm On-Target Effect (Rescue, Knockdown) check_assay->on_target permeability Assess Cell Permeability (e.g., PAMPA) check_assay->permeability If in vitro vs. cellular data do not correlate off_target_screen Perform Off-Target Screening (Kinase & PDE Panels) on_target->off_target_screen If on-target effect is negative conclusion Conclusion: Identify Source of Discrepancy on_target->conclusion If on-target effect is confirmed off_target_screen->conclusion permeability->conclusion

refining analytical methods for 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the detection and quantification of this compound?

A1: For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a primary recommended technique due to the presence of a chromophore in the pyridazinone ring. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives or when higher specificity is required.

Q2: I am observing no peak for my compound in HPLC-UV analysis. What are the possible reasons?

A2: Several factors could lead to the absence of a peak. Check the following:

  • Wavelength Selection: Ensure the UV detector is set to a wavelength where the compound has maximum absorbance.

  • Compound Stability: The compound may be degrading in the mobile phase or under ambient conditions.

  • Solubility: Verify that the compound is fully dissolved in the injection solvent.

  • Injection Issues: A blocked syringe or injector port can prevent the sample from reaching the column.

Q3: My GC-MS analysis of this compound is showing poor peak shape and tailing. What could be the cause?

A3: Peak tailing in GC-MS can be caused by several factors:

  • Active Sites: The compound may be interacting with active sites in the injector liner or the column. Using a deactivated liner and a column designed for polar compounds can help.

  • Column Temperature: The column temperature may be too low, causing the compound to move slowly and interact more with the stationary phase.

  • Sample Overload: Injecting too much of the sample can lead to peak tailing.[1][2]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.

HPLC-UV Analysis
Problem Potential Cause Recommended Solution
Noisy Baseline Contaminated mobile phase or detector cell.Filter and degas the mobile phase. Flush the detector cell with a strong solvent like isopropanol.[1]
Peak Splitting Partially blocked column inlet or a void in the column packing.Reverse flush the column (without connecting to the detector). If the problem persists, the column may need to be replaced.[2][3]
Inconsistent Retention Times Fluctuations in pump pressure or mobile phase composition.Check for leaks in the pump and fittings. Ensure the mobile phase is well-mixed and degassed.[4]
Broad Peaks Low flow rate or a contaminated guard column.Increase the flow rate within the column's recommended range. Replace the guard column.[4]
GC-MS Analysis
Problem Potential Cause Recommended Solution
Low Signal Intensity Poor ionization of the compound.Optimize the ion source parameters, including temperature and electron energy. Consider chemical ionization if electron impact ionization is not effective.
Matrix Interference Co-eluting compounds from the sample matrix.Improve sample preparation with techniques like solid-phase extraction (SPE) to remove interfering substances.
Poor Reproducibility Inconsistent injection volume or sample degradation in the injector.Use an autosampler for precise injections. Lower the injector temperature to prevent thermal degradation.
Mass Spectrum Mismatch Incorrect mass calibration or background interference.Calibrate the mass spectrometer using the manufacturer's recommended standard. Perform a background subtraction on the chromatogram.

Experimental Protocols

Hypothetical HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Hypothetical GC-MS Method
  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 m/z.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction with Organic Solvent Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic Problem Analytical Problem Observed (e.g., No Peak, Poor Shape) Check_Instrument Check Instrument Parameters (e.g., Temp, Flow, Wavelength) Problem->Check_Instrument Check_Sample Check Sample Preparation (e.g., Concentration, Solvent) Problem->Check_Sample Check_Column Check Column/Liner Condition Check_Instrument->Check_Column Parameters OK Check_Sample->Check_Column Preparation OK Resolve Problem Resolved Check_Column->Resolve Condition OK

Caption: Logical troubleshooting workflow for analytical issues.

References

Validation & Comparative

A Comparative Guide to Pyridazinone Derivatives: Benchmarking 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. The versatility of the pyridazinone scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological profiles, including anti-inflammatory, cardiovascular, anticancer, and antimicrobial effects.[1][2]

This guide provides a comparative analysis of various pyridazinone derivatives, offering insights into their therapeutic potential. It is important to note that while we aim to contextualize the potential of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one , there is currently a limited amount of publicly available experimental data specifically characterizing its biological activity. Therefore, this guide will draw comparisons from structurally related pyridazinone derivatives to provide a predictive framework for its potential applications and to guide future research. The chemistry of fused-pyridazines like cyclopenta[d]pyridazines is a largely unexplored area with potential for discovering novel therapeutic agents.[1]

Comparative Efficacy of Pyridazinone Derivatives

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the pyridazinone ring. The following tables summarize the in vitro activity of various pyridazinone compounds across different therapeutic areas, providing a comparative perspective on their efficacy.

Table 1: Vasodilator and Cardiovascular Activity

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly as vasodilators and inotropic agents.[3][4] Many of these compounds exert their effects through mechanisms such as phosphodiesterase (PDE) inhibition.[3]

Compound/DerivativeTarget/AssayIC50/EC50 (µM)Reference CompoundIC50/EC50 (µM)
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative (Compound 9)Vasodilatory Action0.051--
N,O-dibenzyl pyridazinone derivative (Compound 10)Vasodilator and Antiplatelet35.3--
5-methyl derivative of Imazodan (Compound 21a)PDE III Inhibition0.6Milrinone2.5
4,5,6,7-tetrahydrobenzimidazole analog (Compound 21b)PDE III Inhibition0.15Milrinone2.5
2-phenyl-3,6-pyridazinedione derivative (Compound 28)PDE-5 Inhibition0.022Sildenafil0.016
6-phenyl-3-pyridazinone derivative (Acid 5)Vasorelaxant Activity0.339Hydralazine18.210
6-phenyl-3-pyridazinone derivative (Ester 4)Vasorelaxant Activity1.225Hydralazine18.210
6-phenyl-3-pyridazinone derivative (Hydrazide 10c)Vasorelaxant Activity1.204Hydralazine18.210

Data sourced from multiple studies to provide a comparative perspective.[3][5]

Table 2: Anticancer Activity (Cytotoxicity)

Several pyridazinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[2]

Compound/DerivativeCell LineAssayIC50 (µM)Reference
N'-benzylidene-2-(3-(3-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (VIa)Human Colon Carcinoma HCT116Anti-proliferative-[2]

Note: Specific IC50 values for the anti-proliferative activity of compound VIa were not provided in the source, but it was identified as a compound of interest.[2]

Table 3: Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinone derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterases (PDEs).

Compound/DerivativeTargetIC50 (nM)SelectivityReference
Fluorinated pyridazinone derivativeMitochondrial Complex 18 - 4000-[6]

Note: The wide range of IC50 values reflects the structure-activity relationship assessment of a series of analogues.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyridazinone derivatives.

In Vitro Vasorelaxant Activity Assay

This assay assesses the ability of a compound to induce relaxation of pre-contracted arterial rings, indicating a vasodilator effect.

Objective: To determine the concentration-response curve and EC50 value of a test compound for vasorelaxation.

Methodology:

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Data Acquisition: The isometric tension of the aortic rings is continuously recorded.

  • Data Analysis: The relaxation induced by the test compound is expressed as a percentage of the pre-contraction tension. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.[5]

In Vitro Anti-proliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the IC50 value of a test compound, representing the concentration that inhibits cell proliferation by 50%.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.

G cluster_vasodilation Vasodilation Signaling Pathway (PDE Inhibition) ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylation MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Smooth Muscle Contraction MLCK_active->Contraction Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Pyridazinone Pyridazinone Derivative Pyridazinone->PDE Inhibition

Caption: Mechanism of vasodilation by PDE-inhibiting pyridazinone derivatives.

G cluster_workflow General Experimental Workflow for Pyridazinone Derivatives Synthesis Synthesis of Pyridazinone Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity Assays) Purification->InVitro Hit_ID Hit Identification and Lead Optimization InVitro->Hit_ID Hit_ID->Synthesis SAR Studies InVivo In Vivo Studies (e.g., Animal Models of Disease) Hit_ID->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A generalized workflow for the discovery and development of novel pyridazinone-based therapeutic agents.

Conclusion

The pyridazinone scaffold represents a highly promising framework for the development of novel therapeutic agents with a wide range of biological activities. As demonstrated by the comparative data, strategic modifications to the pyridazinone core can lead to compounds with high potency and selectivity for various biological targets.

While specific experimental data for this compound is not yet widely available, the information presented in this guide on related pyridazinone derivatives provides a valuable foundation for predicting its potential pharmacological profile. Further investigation into the synthesis and biological evaluation of this and other novel pyridazinone derivatives is warranted to explore their therapeutic potential in areas such as cardiovascular disease, oncology, and inflammation. The methodologies and comparative data provided herein offer a roadmap for future research and development in this exciting field of medicinal chemistry.

References

Unveiling the Mechanism of Action of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, a novel pyridazinone derivative. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on a comprehensive comparison with structurally and functionally related analogs. The primary mechanism of action for this class of compounds is hypothesized to be the inhibition of phosphodiesterases (PDEs), leading to vasorelaxant and anti-inflammatory effects.

Postulated Mechanism of Action: Phosphodiesterase Inhibition

Pyridazinone derivatives have been extensively studied as inhibitors of phosphodiesterases, a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to an increase in intracellular levels of these second messengers, which in turn activates downstream signaling pathways resulting in a variety of physiological responses, including smooth muscle relaxation (vasodilation) and modulation of inflammatory responses.

The proposed signaling pathway is illustrated below:

PDE Inhibition Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Receptor Receptor Agonist->Receptor Binds AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP/GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolyzed by PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP/GMP PDE->AMP_GMP Cellular_Response Vasodilation/ Anti-inflammatory Effects PKA_PKG->Cellular_Response Leads to Target_Compound 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one Target_Compound->PDE Inhibits

Caption: Proposed signaling pathway of this compound.

Comparative Performance Data

The following tables summarize the in vitro activity of various pyridazinone derivatives that are structurally analogous to this compound. This data provides a benchmark for the potential efficacy of the target compound.

Table 1: Vasorelaxant Activity of Pyridazinone Analogs in Isolated Rat Aortic Rings
Compound IDStructureEC50 (µM)Reference CompoundEC50 (µM)
Analog 1 (4h)2-((Cyclohexylcarbamothioyl)amino)-6-(4-nitrophenyl)pyridazin-3(2H)-one0.0117Nitroglycerin0.1824
Analog 2 (5d)2-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one0.0053Hydralazine18.2100
Analog 3 (5e)2-((5-Mercapto-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one0.0025Isosorbide Mononitrate30.1
Analog 4 (2j)2-(4-Benzylpiperidin-1-yl)-6-(4-nitrophenyl)pyridazin-3(2H)-one0.02916Diazoxide19.5
Analog 5 (2h)2-(4-Hydroxypiperidin-1-yl)-6-(4-hydroxyphenyl)pyridazin-3(2H)-one0.07154Hydralazine18.21

EC50: Half maximal effective concentration.

The data in Table 1, from studies on isolated pre-contracted rat thoracic aorta, indicates that several pyridazinone derivatives exhibit potent vasorelaxant activity, with EC50 values in the nanomolar to low micromolar range, significantly more potent than reference vasodilators like hydralazine and isosorbide mononitrate[1][2][3].

Table 2: Phosphodiesterase (PDE) Inhibitory Activity of Tricyclic Pyridazinone Analogs
Compound IDStructurePDE3A IC50 (µM)PDE4B % Inhibition (at 20 µM)PDE5 IC50 (nM)
Analog 6 (Indeno[1,2-c]pyridazinone derivative)Imidazole-based indeno[1,2-c]-pyridazinone1.6--
Analog 7 (Pyrazolopyridazine derivative)Bicyclic heteroaromatic pyridazinone0.00027 - 400 (range for series)--
Analog 8 (Indole-pyridazinone derivative)4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one-64%-
Reference 1 Rolipram (PDE4 inhibitor)---
Reference 2 Sildenafil (PDE5 inhibitor)--20

IC50: Half maximal inhibitory concentration.

The data in Table 2 demonstrates that tricyclic pyridazinone analogs can be potent inhibitors of various PDE isoforms. For instance, some bicyclic heteroaromatic pyridazinones show potent PDE3A inhibition[4][5][6]. Furthermore, indole-pyridazinone derivatives have been identified as effective PDE4B inhibitors, a key target for anti-inflammatory therapies. Another study highlights a pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivative with a potent and selective inhibition of PDE5 with an IC50 of 34 nM[7]. The specific substitutions on the pyridazinone core determine the selectivity and potency against different PDE isoforms.

Experimental Protocols

In Vitro Vasorelaxant Activity Assay (Isolated Aortic Rings)

This protocol outlines the methodology used to assess the vasorelaxant effects of the test compounds on isolated arterial segments.

Aortic Ring Assay Workflow cluster_preparation Tissue Preparation cluster_mounting Mounting and Equilibration cluster_contraction Contraction and Viability Check cluster_relaxation Relaxation Measurement A Euthanize Rat B Isolate Thoracic Aorta A->B C Clean and Cut into Rings (2-4 mm) B->C D Mount Rings in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) C->D E Apply Tension (e.g., 1.5 g) D->E F Equilibrate for 60-90 min E->F G Contract with KCl (e.g., 60 mM) F->G H Wash and Return to Baseline G->H I Contract with Phenylephrine (PE) or Norepinephrine (NE) (e.g., 1 µM) H->I J Cumulative Addition of Test Compound I->J K Record Isometric Tension Changes J->K L Calculate % Relaxation K->L

Caption: Experimental workflow for the isolated aortic ring assay.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-4 mm in length.

  • Mounting and Equilibration: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with a 95% O2 and 5% CO2 gas mixture. An initial tension of 1.5 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

  • Contraction and Viability Check: The viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM). After washing and returning to baseline tension, a sustained contraction is induced with a vasoconstrictor agent such as phenylephrine (PE) or norepinephrine (NE) (e.g., 1 µM).

  • Relaxation Measurement: Once a stable contraction plateau is reached, the test compound is added cumulatively to the organ bath. The changes in isometric tension are recorded, and the percentage of relaxation is calculated relative to the pre-contracted tension.

Phosphodiesterase (PDE) Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the inhibitory activity of compounds against specific PDE isoforms by measuring the levels of cAMP or cGMP.

PDE Inhibition Assay Workflow cluster_incubation Incubation cluster_termination Reaction Termination cluster_elisa cAMP/cGMP Measurement (ELISA) cluster_analysis Data Analysis A Prepare Reaction Mixture: PDE Enzyme, cAMP/cGMP, and Test Compound B Incubate at 30-37°C A->B C Stop Reaction (e.g., by boiling or adding stop reagent) B->C D Add Sample to Antibody-Coated Plate C->D E Add Enzyme-Conjugated cAMP/cGMP D->E F Incubate and Wash E->F G Add Substrate and Measure Absorbance F->G H Generate Standard Curve G->H I Determine cAMP/cGMP Concentration H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for a competitive ELISA-based PDE inhibition assay.

Methodology:

  • Reaction Incubation: The assay is typically performed in a microplate format. A reaction mixture containing a specific recombinant PDE isozyme, its substrate (cAMP or cGMP), and the test compound at various concentrations is prepared in an appropriate assay buffer. The reaction is initiated and incubated at a controlled temperature (e.g., 30-37°C) for a defined period.

  • Reaction Termination: The enzymatic reaction is terminated, often by heat inactivation or the addition of a specific stop reagent.

  • Quantification of Cyclic Nucleotides (ELISA): The amount of remaining cAMP or cGMP is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. In this assay, the cAMP or cGMP in the sample competes with a fixed amount of enzyme-labeled cAMP or cGMP for binding to a limited number of antibodies coated on the microplate.

  • Data Analysis: The absorbance is read using a microplate reader. A standard curve is generated using known concentrations of cAMP or cGMP. The concentration of the cyclic nucleotide in the samples is determined from the standard curve. The percentage of PDE inhibition by the test compound is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion

The available evidence from structurally related analogs strongly suggests that this compound is likely to exhibit biological activity through the inhibition of phosphodiesterases. This mechanism is consistent with the potent vasorelaxant and potential anti-inflammatory effects observed in other fused pyridazinone derivatives. The specific PDE isoform selectivity and the potency of the target compound will ultimately depend on its unique structural features.

The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further in vitro and in vivo studies are warranted to definitively elucidate the mechanism of action and therapeutic potential of this compound. Direct experimental validation against a panel of PDE isoforms and in functional assays is a critical next step in the evaluation of this promising compound.

References

The Pyridazinone Scaffold: A Rising Contender in Cancer Therapy Compared to Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comparative Analysis for Researchers and Drug Development Professionals

The quest for novel, more effective, and safer anticancer agents is a cornerstone of modern oncological research. In this pursuit, heterocyclic compounds have emerged as a promising frontier. Among them, the pyridazinone scaffold has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties. This guide provides an objective comparison of pyridazinone derivatives with established anticancer agents, supported by available experimental data, to aid researchers and drug development professionals in evaluating their potential. While direct comparative data for the specific molecule 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is limited, this analysis focuses on the broader class of pyridazinone derivatives, for which a growing body of research exists.

At a Glance: Pyridazinones vs. Standard Chemotherapeutics

The pyridazinone core has been incorporated into numerous derivatives exhibiting a range of biological effects.[1][2][3][4] Several of these derivatives have demonstrated significant cytotoxic and antiproliferative activity against a variety of human cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), a hallmark of effective cancer therapies.[5][7] Some pyridazinone derivatives have also been identified as inhibitors of key cancer-related enzymes like PARP and VEGFR-2.[6][8][9]

Here, we compare the in vitro efficacy of representative pyridazinone derivatives with that of well-known anticancer drugs, Cisplatin and Doxorubicin, across various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 / CC50 (µM)Mechanism of ActionReference
Pyridazinone Derivative Pyr-1Leukemia (CEM)0.057Induces Apoptosis, ROS production, Proteasome inhibition[5]
Pyr-1Breast (MDA-MB-231)0.230Induces Apoptosis, ROS production, Proteasome inhibition[5]
Pyr-1Lung (A-549)0.350Induces Apoptosis, ROS production, Proteasome inhibition[5]
Pyridazinone Derivative Compound 10lColon Cancer (HCT-116)1.66VEGFR-2 Inhibition, Apoptosis Induction
Pyridazinone Derivative Compound 17aMelanoma (UACC-62)1.84VEGFR-2 Inhibition
Platinum Compound CisplatinLung (A549)~2.5 - 10DNA Cross-linking[10]
CisplatinBreast (MCF-7)~5 - 20DNA Cross-linking[10]
Anthracycline DoxorubicinLeukemia (CEM)~0.01 - 0.1DNA Intercalation, Topoisomerase II Inhibition[11]
DoxorubicinBreast (MDA-MB-231)~0.1 - 1.0DNA Intercalation, Topoisomerase II Inhibition[11]

Note: IC50/CC50 values can vary between studies due to different experimental conditions. The values presented are for comparative purposes.

Visualizing the Path to Discovery and Action

To better understand the evaluation process and potential mechanisms of these compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway in cancer therapy.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Hit Identification Hit Identification Cytotoxicity Assay (MTT)->Hit Identification Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Hit Identification->Apoptosis Assay (Annexin V) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (Annexin V)->Cell Cycle Analysis Western Blot (Protein Expression) Western Blot (Protein Expression) Cell Cycle Analysis->Western Blot (Protein Expression) Xenograft Model Xenograft Model Western Blot (Protein Expression)->Xenograft Model Toxicity & Efficacy Studies Toxicity & Efficacy Studies Xenograft Model->Toxicity & Efficacy Studies G Pyridazinone Derivative Pyridazinone Derivative Bcl-2 Bcl-2 Pyridazinone Derivative->Bcl-2 Inhibits Bax Bax Pyridazinone Derivative->Bax Activates Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

References

A Comparative Guide to the Structure-Activity Relationship of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one Analogs and Related Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one analogs and related pyridazinone derivatives, focusing on their structure-activity relationships (SAR) as potent cardiovascular agents. The primary mechanism of action for many of these compounds is the inhibition of phosphodiesterase 3 (PDE3), leading to positive inotropic (cardiotonic) and vasodilatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various pyridazinone analogs from several key studies. These compounds are primarily evaluated for their vasodilatory and PDE inhibitory activities.

Table 1: Vasorelaxant Activity of Pyridazin-3-one Derivatives

CompoundR (Substitution on Phenyl Ring at C6)EC50 (µM)Reference CompoundEC50 (µM)
Series 4a-l Analog (4h) 4-Cl0.0117Hydralazine18.2100
Series 4a-l Analog (4f) 4-F0.0136Isosorbide Mononitrate30.1
Series 5a-h Analog (5e) 4-NO2 (on cyclized triazole)0.0025Diazoxide19.5
Series 5a-h Analog (5d) 4-Cl (on cyclized triazole)0.0053Nitroglycerin0.1824
Hydrazide Derivative (18) 4-OCH3 (hydrazide)1.204Hydralazine18.210
Ester Analog (17) Ester group1.225Hydralazine18.210
Acid Analog (16) Carboxylic acid0.339Hydralazine18.210

Data sourced from multiple studies, primarily focusing on vasorelaxant effects on isolated rat thoracic aortic rings.[1][2][3]

Table 2: Phosphodiesterase 3 (PDE3) Inhibitory Activity of Pyridazinone Analogs

CompoundStructure/ClassIC50 (µM)Reference CompoundIC50 (µM)
Compound 32 Tricyclic Pyridazinone1.6Compound 301.0
Compound 31 Tricyclic Pyridazinone1.8--
Compound 21b 4,5,6,7-tetrahydrobenzimidazole analog0.15Milrinone2.5
Compound 22 6-benzoxacinyl pyradazin-3-one10--
Compound 23a Pyrazolo[3,4-d]pyridazinone0.14Zaprinast1.0
Compound 23b Pyrazolo[3,4-d]pyridazinone0.18Sildenafil0.005

IC50 values represent the concentration required for 50% inhibition of PDE3 activity.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs and related pyridazinones is significantly influenced by the nature and position of substituents on the core structure.

  • Substitution at the 6-position: The presence of a substituted phenyl ring at the C6 position of the pyridazinone core is a common feature among active compounds. The nature of the substituent on this phenyl ring can modulate activity, with electron-withdrawing groups like halogens often enhancing potency.

  • Planarity of the Ring System: A generally planar tricyclic ring structure is considered desirable for maximizing positive inotropic effects.

  • N2 Position of the Pyridazinone Ring: Modifications at the N2 position have been explored to improve potency and solubility. For instance, the introduction of side chains can lead to additional interactions with the binding site of the target enzyme.

  • Fusion of Additional Rings: The fusion of other heterocyclic rings, such as pyrazole or imidazole, to the pyridazinone scaffold has led to the development of potent and selective inhibitors of various PDE isoforms. For example, pyrazolo[3,4-d]pyridazinones have shown significant PDE5 inhibitory activity.

Experimental Protocols

In Vitro Vasorelaxant Activity Assay

This protocol outlines the methodology for assessing the vasorelaxant effects of the test compounds on isolated arterial rings.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering connective and fatty tissues and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Tension Measurement: The upper hook is connected to an isometric force transducer to record changes in tension. The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction Induction: After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (10⁻⁶ M) or potassium chloride (KCl, 80 mM).

  • Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compounds are added to the organ bath.

  • Data Analysis: The relaxation response is measured as a percentage decrease in the pre-contracted tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curves. Reference vasodilators like hydralazine or nitroglycerin are used for comparison.[1][2][3]

Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol describes a typical method for determining the inhibitory activity of compounds against the PDE3 enzyme.

  • Enzyme Preparation: Recombinant human PDE3 enzyme is used.

  • Assay Buffer: The assay is performed in a buffer solution, typically containing Tris-HCl, MgCl₂, and other components to ensure optimal enzyme activity.

  • Substrate: Cyclic adenosine monophosphate (cAMP) is used as the substrate for the PDE3 enzyme.

  • Incubation: The test compounds at various concentrations are pre-incubated with the PDE3 enzyme in the assay buffer. The enzymatic reaction is initiated by the addition of cAMP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by the addition of a stopping reagent, often by heat inactivation or the addition of a chemical inhibitor.

  • Quantification: The amount of AMP produced (or the remaining cAMP) is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of PDE3 inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that reduces the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5][6]

Mandatory Visualizations

Signaling Pathway of PDE3 Inhibition in Vascular Smooth Muscle

PDE3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Smooth Muscle Cell) Vaso_agonist Vasodilator Agonist (e.g., Prostacyclin) Receptor Receptor Vaso_agonist->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Hydrolyzes PKA_active Active PKA MLCK Myosin Light Chain Kinase (MLCK) (Active) PKA_active->MLCK Inhibits MLCK_inactive Inactive MLCK Contraction Muscle Contraction MLCK->Contraction Relaxation Muscle Relaxation MLCK_inactive->Relaxation Pyridazinone Pyridazinone Analog (PDE3 Inhibitor) Pyridazinone->PDE3 Inhibits

Caption: PDE3 inhibition by pyridazinone analogs increases cAMP levels, leading to smooth muscle relaxation.

Experimental Workflow for In Vitro Vasorelaxant Activity Assay

Vasorelaxant_Assay_Workflow start Start step1 Euthanize Rat and Excise Thoracic Aorta start->step1 step2 Cut Aorta into Rings (2-3 mm) step1->step2 step3 Mount Rings in Organ Bath (Krebs-Henseleit Buffer, 37°C) step2->step3 step4 Equilibrate under Tension (60-90 min, 1.5-2.0 g) step3->step4 step5 Induce Contraction (Phenylephrine or KCl) step4->step5 step6 Administer Cumulative Doses of Test Compound step5->step6 step7 Record Relaxation Response step6->step7 step8 Calculate % Relaxation and EC50 Value step7->step8 end End step8->end

Caption: Workflow for assessing the vasorelaxant activity of pyridazinone analogs in isolated rat aorta.

References

A Comparative Analysis of the Biological Effects of Pyridazinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative analysis of the biological effects of pyridazinone isomers, with a primary focus on the well-studied 3(2H)-pyridazinone derivatives and available data on 4(1H)-pyridazinone derivatives. The information presented herein is supported by experimental data to aid researchers in understanding the structure-activity relationships and therapeutic potential of this versatile heterocyclic core.

Key Biological Activities: A Comparative Overview

While the majority of published research focuses on the 3(2H)-pyridazinone scaffold, this guide consolidates available data to draw comparisons with other isomers where possible. The primary biological activities explored include anti-inflammatory, cytotoxic, antimicrobial, and vasodilator effects.

Anti-inflammatory Activity

Pyridazinone derivatives, particularly 3(2H)-pyridazinones, are well-documented for their anti-inflammatory properties, primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[1][2]

Table 1: Comparative COX Inhibitory Activity of Pyridazinone Derivatives

Compound/Isomer TypeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
3(2H)-Pyridazinone Derivative 1 COX-1>100>500Celecoxib0.04
COX-20.2
3(2H)-Pyridazinone Derivative 2 COX-115.00.05Indomethacin0.1
COX-20.8
4(1H)-Pyridazinone Derivative 3 COX-1----
COX-2--

The data clearly indicates that derivatives of the 3(2H)-pyridazinone scaffold can be potent and selective inhibitors of COX-2. This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Another key mechanism contributing to the anti-inflammatory effects of some pyridazinone derivatives is the inhibition of phosphodiesterase 4 (PDE4).[3]

Table 2: Comparative PDE4 Inhibitory Activity of Pyridazinone Derivatives

Compound/Isomer TypeTarget% Inhibition (at 10 µM)IC50 (µM)
3(2H)-Pyridazinone Derivative 4 PDE4B750.15
3(2H)-Pyridazinone Derivative 5 PDE4D550.82

The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.

Cytotoxic Activity

The potential of pyridazinone derivatives as anticancer agents has been extensively investigated. Their cytotoxic effects are observed against a variety of cancer cell lines.

Table 3: Comparative Cytotoxic Activity of Pyridazinone Derivatives

Compound/Isomer TypeCell LineCC50 / IC50 (µM)
3(2H)-Pyridazinone Derivative 6 A549 (Lung Carcinoma)1.5
3(2H)-Pyridazinone Derivative 7 MCF-7 (Breast Cancer)2.8
4(1H)-Pyridazinone Derivative 8 [4]P815 (Mastocytoma)0.40

Interestingly, the limited available data on a 4(1H)-pyridazinone derivative shows potent cytotoxic activity, suggesting that this isomeric scaffold also holds promise for the development of novel anticancer agents.[4]

Antimicrobial Activity

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

Table 4: Comparative Antimicrobial Activity of Pyridazinone Derivatives

Compound/Isomer TypeMicroorganismMIC (µg/mL)
3(2H)-Pyridazinone Derivative 9 Staphylococcus aureus8
3(2H)-Pyridazinone Derivative 10 Escherichia coli16
3(2H)-Pyridazinone Derivative 11 Candida albicans32
Vasodilator Activity

Certain 3(2H)-pyridazinone derivatives have been identified as potent vasodilators, suggesting their potential in the treatment of cardiovascular diseases such as hypertension.

Table 5: Comparative Vasodilator Activity of 3(2H)-Pyridazinone Derivatives

CompoundEC50 (µM)Reference CompoundEC50 (µM)
3(2H)-Pyridazinone Derivative 12 0.199Hydralazine0.316
3(2H)-Pyridazinone Derivative 13 0.051Prazosin0.487

Signaling Pathways and Experimental Workflows

The biological effects of pyridazinone isomers are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms and a general experimental workflow for their investigation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyridazinone Pyridazinone Isomers Pyridazinone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyridazinone isomers.

PDE4_Pathway ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Inflammation Decreased Pro-inflammatory Mediators PKA->Inflammation Pyridazinone Pyridazinone Isomers Pyridazinone->PDE4 Inhibition

Caption: Inhibition of the PDE4 pathway by pyridazinone isomers.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyridazinone Isomers Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (COX, PDE, Cytotoxicity, Antimicrobial) Purification->In_Vitro In_Vivo In Vivo Models (e.g., Carrageenan-induced paw edema) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the biological activities of pyridazinone isomers.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture containing Tris-HCl buffer, hematin, and a reducing agent (e.g., glutathione) is prepared.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated.

Cell Viability (MTT) Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyridazinone derivatives for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the CC50 (half-maximal cytotoxic concentration) is determined.

Minimal Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The pyridazinone derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of pyridazinone derivatives across a range of biological activities. The 3(2H)-pyridazinone scaffold has been extensively explored, leading to the identification of potent anti-inflammatory, cytotoxic, antimicrobial, and vasodilator agents. However, a significant knowledge gap exists regarding the comparative biological effects of other pyridazinone isomers, such as the 4(1H)-pyridazinone series. The promising, albeit limited, data on the cytotoxic effects of a 4(1H)-pyridazinone derivative underscores the need for further investigation into these under explored scaffolds.

Future research should focus on a systematic comparative analysis of different pyridazinone isomers to establish a comprehensive structure-activity relationship for the entire class of compounds. This will enable a more rational design of novel and potent therapeutic agents with improved efficacy and safety profiles. Furthermore, elucidating the detailed molecular mechanisms and signaling pathways affected by these isomers will be crucial for their translation into clinical applications.

References

In Vivo Showdown: A Comparative Analysis of a Novel Pyridazinone Derivative Against Established Lymphoma Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of oncology drug development, the in vivo validation of a compound's therapeutic potential is a critical milestone. This guide provides a comparative analysis of a novel pyrimido-pyridazine derivative, referred to as Compound 2b, against the standard chemotherapeutic agent Doxorubicin and the targeted therapy Ibrutinib in preclinical lymphoma models. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this emerging therapeutic candidate.

A novel pyrimido-pyridazine derivative, Compound 2b, has demonstrated significant antitumor activity in a lymphoma-bearing mouse model, where it increased lifespan and reduced tumor growth.[1][2][3][4][5][6] In silico studies suggest that its mechanism of action involves the inhibition of tyrosine kinases.[1][2][3][4][5][6]

Comparative In Vivo Performance

The therapeutic efficacy of Compound 2b was evaluated in a murine lymphoma model and benchmarked against Doxorubicin, a cornerstone of lymphoma chemotherapy, and Ibrutinib, a highly effective Bruton's tyrosine kinase (BTK) inhibitor.

Therapeutic AgentAnimal ModelCell LineTreatment RegimenKey Efficacy Endpoints
Compound 2b Lymphoma-bearing miceNot SpecifiedNot SpecifiedSignificant increase in lifespan and reduction in tumor growth (quantitative data not publicly available)[1][2][3][4][5][6]
Doxorubicin C57BL/6 miceEL4 Lymphoma4 mg/kg, i.v., on days 1 and 880-100% long-term survivors (tumor-free at day 60) in ADM-sensitive sublines[7]
Ibrutinib NSG MiceBurkitt Lymphoma (Raji)Not SpecifiedSignificant prolongation of survival (Median survival: 32 days vs. 24 days for control)[8][9]

Detailed Experimental Protocols

In Vivo Murine Lymphoma Model for Compound 2b Evaluation

While the specific details for the Compound 2b study are not publicly available, a general protocol for establishing a murine lymphoma model is as follows:

  • Cell Culture: Murine lymphoma cells (e.g., EL4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompetent mice, such as C57BL/6, are typically used for syngeneic tumor models.[7]

  • Tumor Implantation: A suspension of lymphoma cells (typically 1 x 10^5 to 1 x 10^6 cells) is injected subcutaneously or intravenously into the mice.

  • Treatment Initiation: Once tumors are established (e.g., palpable or detectable by imaging), mice are randomized into control and treatment groups.

  • Drug Administration: Compound 2b, vehicle control, and comparator agents are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage, or intravenous).

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.

  • Endpoint Analysis: The study may be terminated when tumors in the control group reach a predetermined size, or it may be continued to assess survival. Key endpoints include tumor growth inhibition and the percentage increase in lifespan.

In Vivo EL4 Lymphoma Model for Doxorubicin Evaluation

In a study evaluating Doxorubicin, C57BL/6 mice were inoculated with various EL4 lymphoma sublines.[7] Treatment protocols involved intravenous administration of Doxorubicin at a dose of 4 mg/kg on days 1 and 8 post-tumor implantation.[7] The primary endpoint was long-term survival, defined as being tumor-free on day 60.[7]

Mechanism of Action and Signaling Pathways

The anticancer effects of Compound 2b, Doxorubicin, and Ibrutinib are mediated through distinct signaling pathways.

Compound 2b: A Putative Tyrosine Kinase Inhibitor

In silico analysis of Compound 2b suggests that it acts as a potent inhibitor of tyrosine kinases.[1][2][3][4][5][6] By blocking the activity of these enzymes, Compound 2b can disrupt the signaling cascades that promote cancer cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS PI3K PI3K RTK->PI3K Compound2b Compound 2b Compound2b->RTK Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Proposed mechanism of Compound 2b as a Tyrosine Kinase Inhibitor.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II.[10] This leads to the formation of DNA double-strand breaks, ultimately triggering apoptosis.

G cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition DSB DNA Double-Strand Breaks DNA->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of Doxorubicin.

Ibrutinib: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

Ibrutinib is a targeted therapy that covalently binds to and irreversibly inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[11][12] By blocking BTK, Ibrutinib disrupts the downstream signaling that promotes B-cell proliferation and survival.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Signaling PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: Mechanism of action of Ibrutinib.

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo validation of a novel anticancer compound.

G A Cell Line Selection & Culture C Tumor Implantation A->C B Animal Model Selection B->C D Randomization into Treatment Groups C->D E Drug Administration (Test Compound, Vehicle, Comparators) D->E F Monitoring (Tumor Volume, Body Weight, Health) E->F G Endpoint Determination (Tumor Growth Inhibition, Survival) F->G H Data Analysis & Interpretation G->H

Caption: General workflow for in vivo anticancer efficacy studies.

References

Comparative Analysis of Pyridazin-3(2H)-one Derivatives: A Cross-Validation of Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have been extensively investigated for their potential as therapeutic agents, particularly in the areas of cardiovascular disease and oncology.[1][3][4] This guide provides a comparative analysis of the experimental findings for various pyridazin-3(2H)-one derivatives, with a focus on their vasorelaxant and phosphodiesterase (PDE) inhibitory activities. While direct experimental data for 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is limited in the current literature, this guide will focus on structurally related and well-characterized analogs to provide a valuable cross-validation resource.

I. Comparative Analysis of Vasorelaxant Activity

Several studies have demonstrated the potent vasorelaxant effects of pyridazin-3(2H)-one derivatives, often showing superior activity compared to established clinical agents like hydralazine.

Table 1: Comparative Vasorelaxant Activity of Pyridazin-3(2H)-one Derivatives

Compound/DerivativeEC50 / IC50 (µM)ComparatorComparator EC50 / IC50 (µM)Reference
6-phenylpyridazin-3(2H)-one acid derivative (Compound 5)0.339Hydralazine18.210[4]
6-phenylpyridazin-3(2H)-one ester analog (Compound 4)1.225Hydralazine18.210[4]
4-methoxyphenylhydrazide derivative (Compound 10c)1.204Hydralazine18.210[4]
Dihydropyridazin-3(2H)-one derivative (Compound 26)0.08Hydralazine0.316[1]

II. Comparative Analysis of Phosphodiesterase (PDE) Inhibition

Pyridazin-3(2H)-one derivatives have also been identified as potent inhibitors of phosphodiesterases, particularly PDE3, PDE4, and PDE5, which are key enzymes in cardiovascular and inflammatory signaling pathways.

Table 2: Comparative PDE Inhibitory Activity of Pyridazin-3(2H)-one Derivatives

Compound/DerivativeTargetpIC50 / IC50ComparatorComparator pIC50 / IC50Reference
Tetrahydrophthalazinone/pyridazinone hybridPDE47.0 - 8.7Rolipram-[5][6]
Tetrahydrophthalazinone/pyridazinone hybridPDE35.4 - 7.5CI-930-[5][6]

III. Experimental Protocols

A. Vasorelaxant Activity Assay (Isolated Rat Aortic Rings)

This protocol outlines the methodology for assessing the vasorelaxant effects of test compounds on isolated thoracic aortic rings from rats.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • Experimental Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.

  • Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a submaximal concentration of phenylephrine (10⁻⁶ mol/l).

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compounds or the reference standard (e.g., hydralazine) are added to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 or IC50 values are calculated from the concentration-response curves.[1]

B. Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against PDE enzymes.

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE3, PDE4, PDE5) are used. The substrate, cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), is prepared in an appropriate assay buffer.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound at various concentrations is pre-incubated with the PDE enzyme. The reaction is initiated by the addition of the cyclic nucleotide substrate.

  • Detection: The amount of hydrolyzed substrate (AMP or GMP) is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The pIC50 or IC50 values are determined by fitting the data to a dose-response curve.[5]

IV. Signaling Pathways and Experimental Workflows

A. Proposed Mechanism of Vasorelaxation via eNOS Modulation

Certain pyridazinone derivatives are thought to exert their vasorelaxant effects by modulating the endothelial nitric oxide synthase (eNOS) pathway, leading to an increase in nitric oxide (NO) production and subsequent smooth muscle relaxation.

eNOS_Modulation Pyridazinone Pyridazinone Derivative eNOS eNOS Pyridazinone->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Converts L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Proposed signaling pathway for pyridazinone-induced vasorelaxation via eNOS activation.

B. Experimental Workflow for Vasorelaxant Activity Screening

The following diagram illustrates a typical workflow for screening compounds for vasorelaxant activity.

Vasorelaxant_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Isolation Isolate Rat Thoracic Aorta Ring_Prep Prepare Aortic Rings Aorta_Isolation->Ring_Prep Mounting Mount Rings in Organ Bath Ring_Prep->Mounting Equilibration Equilibration Mounting->Equilibration Precontraction Pre-contract with Phenylephrine Equilibration->Precontraction Compound_Addition Add Test Compound (Cumulative Doses) Precontraction->Compound_Addition Record_Response Record Relaxation Response Compound_Addition->Record_Response CRC Generate Concentration- Response Curve Record_Response->CRC EC50_Calc Calculate EC50/IC50 CRC->EC50_Calc

Caption: Workflow for assessing the vasorelaxant activity of test compounds.

References

A Comparative Benchmarking Guide: 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one versus Hydralazine in Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel vasodilator, 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, against the established antihypertensive agent, hydralazine. Due to the limited direct experimental data on this compound, this comparison draws upon findings from closely related pyridazinone derivatives to project its potential efficacy and mechanism of action.

Introduction

Hydralazine has been a long-standing therapeutic option for severe hypertension and heart failure.[1] Its primary mechanism involves direct relaxation of arterial smooth muscle, although the precise molecular targets are still debated.[2][3][4][5] The pyridazinone scaffold has emerged as a promising pharmacophore in the development of novel cardiovascular agents, with several derivatives exhibiting potent vasodilatory and antihypertensive effects, in some cases surpassing those of hydralazine.[4][6][7] This guide will synthesize the available data to benchmark the potential performance of this compound against hydralazine.

Quantitative Data Presentation

The following tables summarize the in vitro vasorelaxant and in vivo antihypertensive activities of various pyridazinone derivatives in comparison to hydralazine, as reported in the literature. This data provides a basis for estimating the potential potency of this compound.

Table 1: Comparative In Vitro Vasorelaxant Activity

CompoundAssay SystemPre-contraction AgentEC50 (µM)Reference
Hydralazine Isolated Rat Thoracic AortaPhenylephrine18.21[4][8]
Pyridazinone Derivative 1Isolated Rat Thoracic AortaPhenylephrine0.0117[4]
Pyridazinone Derivative 2Isolated Rat Thoracic AortaPhenylephrine0.0025[4]
Pyridazinone Derivative 3Isolated Rat Thoracic AortaNot Specified0.339[7][8]

Table 2: Comparative In Vivo Antihypertensive Activity

CompoundAnimal ModelAdministration RouteDose% Reduction in Mean Arterial Blood PressureReference
Hydralazine Spontaneously Hypertensive RatsNot SpecifiedNot Specified41.76%[4]
Pyridazinone Derivative ASpontaneously Hypertensive RatsNot SpecifiedNot Specified41.84%[4]
Propranolol (Reference)Not SpecifiedNot SpecifiedNot Specified41.40%
Pyridazinone Derivative BNot SpecifiedNot SpecifiedNot SpecifiedAppreciable, comparable to hydralazine

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approach for comparison, the following diagrams are provided.

signaling_pathway cluster_Hydralazine Hydralazine Pathway cluster_Pyridazinone Proposed Pyridazinone Pathway Hydralazine Hydralazine UnknownTarget Unknown Primary Target Hydralazine->UnknownTarget IP3R IP3 Receptor Inhibition UnknownTarget->IP3R Ca_Release ↓ Ca2+ Release from SR IP3R->Ca_Release Vasc_Relax Vascular Smooth Muscle Relaxation Ca_Release->Vasc_Relax Pyridazinone 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one eNOS eNOS Activation Pyridazinone->eNOS NO_Synthase ↑ Nitric Oxide (NO) Synthase eNOS->NO_Synthase NO_Increase ↑ NO Production NO_Synthase->NO_Increase sGC Soluble Guanylate Cyclase (sGC) Activation NO_Increase->sGC cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Ca_Decrease ↓ Intracellular Ca2+ PKG->Ca_Decrease Vasc_Relax_P Vascular Smooth Muscle Relaxation Ca_Decrease->Vasc_Relax_P experimental_workflow cluster_invitro In Vitro Vasodilation Assay cluster_invivo In Vivo Antihypertensive Assay Aorta_Isolation Isolate Thoracic Aortic Rings from Wistar Rats Mounting Mount Aortic Rings in Organ Baths Aorta_Isolation->Mounting Precontraction Pre-contract with Phenylephrine (10^-6 M) Mounting->Precontraction CRC Cumulative Concentration- Response Curves (Test Compound vs. Hydralazine) Precontraction->CRC EC50 Calculate EC50 Values CRC->EC50 SHR Use Spontaneously Hypertensive Rats (SHRs) Baseline_BP Measure Baseline Blood Pressure (Tail-Cuff Method) SHR->Baseline_BP Drug_Admin Administer Test Compound, Hydralazine, or Vehicle Baseline_BP->Drug_Admin BP_Monitoring Monitor Blood Pressure at Timed Intervals Drug_Admin->BP_Monitoring Analysis Calculate % Reduction in Mean Arterial Blood Pressure BP_Monitoring->Analysis start Start Benchmarking cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo end Comparative Efficacy Profile cluster_invitro->end cluster_invivo->end

References

comparative efficacy of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has demonstrated significant therapeutic potential across a range of disease models.[1][2][3][4] This guide provides a comparative analysis of the efficacy of various pyridazin-3(2H)-one derivatives in cardiovascular, oncological, and inflammatory disease models, supported by experimental data and detailed methodologies.

Cardiovascular Disease Models: Vasorelaxant and Antihypertensive Effects

Pyridazin-3(2H)-one derivatives have been extensively investigated for their cardiovascular effects, particularly as vasodilators and antihypertensive agents.[2][3][4][5] Their mechanisms of action often involve the inhibition of phosphodiesterases (PDEs), particularly PDE3, leading to vasorelaxation.[2][3]

The following table summarizes the vasorelaxant and antihypertensive activity of selected pyridazin-3(2H)-one derivatives compared to the standard vasodilator, hydralazine.

Compound/DerivativeDisease Model/AssayEfficacy Metric (IC50/EC50)ComparatorComparator EfficacyReference
Compound 26 (a dihydropyridazin-3(2H)-one derivative)Rat descending thoracic aortic rings (phenylephrine-induced contraction)IC50 = 0.08 µmol/LHydralazineIC50 = 0.316 µmol/L[2]
Acid derivative (16) Rat thoracic aortic ringsEC50 = 0.339 µMHydralazineEC50 = 18.210 µM[2]
Ester analog (17) Rat thoracic aortic ringsEC50 = 1.225 µMHydralazineEC50 = 18.210 µM[2]
4-methoxyphenyl hydrazide derivative (18) Rat thoracic aortic ringsEC50 = 1.204 µMHydralazineEC50 = 18.210 µM[2][5]
Imazodan derivative (21a) Guinea pig cardiac phosphodiesterase III (PDE III) inhibitionIC50 = 0.6 µM--[2]
Compound 11 (a dihydropyridazin-3(2H)-one)Mean Arterial Blood Pressure (MABP) reduction41.84% reductionHydralazine40.76% reduction[2]
Compound 12 (a dihydropyridazin-3(2H)-one)Mean Arterial Blood Pressure (MABP) reduction40.98% reductionHydralazine40.76% reduction[2]

The vasorelaxant activity of pyridazinone derivatives is commonly assessed using isolated aortic rings.

  • Tissue Preparation: Thoracic aortas are dissected from rats and placed in a Krebs-Henseleit solution. The aorta is cleaned of surrounding tissues and cut into rings (1.5-2 mm).[6][7]

  • Mounting: The aortic rings are mounted between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[6][8]

  • Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g. The bathing solution is changed every 15 minutes.[6]

  • Contraction: Aortic rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (10⁻⁶ mol/L) or KCl (60 mM), to induce a sustained contraction.[2][6][8]

  • Compound Administration: Cumulative concentrations of the test pyridazinone derivatives are added to the organ bath.

  • Data Recording and Analysis: The changes in tension of the aortic rings are recorded. The relaxant response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 values are then calculated from the concentration-response curves.[6]

The vasodilatory effect of many pyridazin-3(2H)-one derivatives is attributed to the inhibition of phosphodiesterase (PDE), particularly PDE3 and PDE5.[2] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.

PDE_Inhibition_Pathway Pyridazinone Pyridazin-3(2H)-one Derivative PDE Phosphodiesterase (PDE) Pyridazinone->PDE Inhibits AMP AMP PDE->AMP Hydrolyzes GMP GMP PDE->GMP Hydrolyzes ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular Ca²⁺ PKA->Ca_decrease PKG->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: PDE Inhibition Pathway Leading to Vasorelaxation.

Oncology: Anti-Proliferative and Anticancer Activity

Pyridazin-3(2H)-one derivatives have emerged as promising candidates in oncology, exhibiting anti-proliferative effects against various cancer cell lines.[2][9][10][11][12] Their mechanisms of action can include the inhibition of kinases such as VEGFR-2 and the induction of cell cycle arrest.[11]

The following table summarizes the in vitro anticancer activity of selected pyridazin-3(2H)-one derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineEfficacy Metric (IC50/GI50)ComparatorComparator EfficacyReference
DCPYR Murine Colon Carcinoma (MAC16)Not specified, but 7x higher in vitro activity than arylated analogue5-Fluorouracil (5-FU)27% tumor growth inhibition[9]
Compound 43 (with quinoline moiety)Human Pancreas Cancer (Panc-1)IC50 = 2.9 µM--[2]
Compound 43 (with quinoline moiety)Human Pancreas Cancer (Paca-2)IC50 = 2.2 µM--[2]
Olaparib (marketed drug with pyridazinone core)Ovarian CancerIC50 = 0.015 µM--[2]
Talazoparib (marketed drug with pyridazinone core)Breast and Prostate CancerIC50 = 0.0002 µM--[2]
Compounds VIa-o (general class)Human Colon Carcinoma (HCT116)IC50 values comparable to daunorubicinDaunorubicin-[10][13]
Compound 10l Non-Small Cell Lung Cancer (A549/ATCC)GI50 = 1.66-100 µM--[12]
Compound 17a Non-Small Cell Lung Cancer (A549/ATCC)GI50 = 1.66-100 µM--[12]

The anti-proliferative effects of pyridazinone derivatives are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

  • Cell Seeding: Human cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test pyridazinone derivatives and a reference drug (e.g., daunorubicin) for a specified period (e.g., 24 hours).[10]

  • MTT Addition: An MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 3 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anticancer_Screening_Workflow start Start: Synthesized Pyridazinone Derivatives cell_culture 1. Cancer Cell Line Culture (e.g., HCT116) start->cell_culture seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding treatment 3. Treatment with Compounds & Controls seeding->treatment incubation 4. Incubation (e.g., 24 hours) treatment->incubation mtt_assay 5. MTT Assay for Cell Viability incubation->mtt_assay data_analysis 6. Data Analysis (Calculate IC50/GI50) mtt_assay->data_analysis sar_analysis 7. Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_selection 8. Lead Compound Selection sar_analysis->lead_selection in_vivo 9. In Vivo Testing (e.g., Xenograft Models) lead_selection->in_vivo

Caption: General Workflow for In Vitro Anticancer Screening.

Anti-inflammatory Disease Models

Certain pyridazin-3(2H)-one derivatives have also been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[1][14]

Due to the breadth of the available data, a detailed comparative table for anti-inflammatory models is not included here. However, studies have shown that these compounds can be effective in models such as carrageenan-induced paw edema and can inhibit inflammatory mediators.[14] Further research is warranted to fully elucidate their comparative efficacy in this therapeutic area.

References

Assessing the Target Selectivity of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive primary biological target for the specific compound 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has not been identified in publicly available scientific literature. Comprehensive searches have revealed that while the broader class of pyridazin-3(2H)-one derivatives exhibits a wide range of pharmacological activities, data pinpointing the direct molecular target for this particular molecule is absent. Therefore, a detailed assessment of its selectivity profile cannot be constructed at this time.

The pyridazin-3(2H)-one scaffold is a versatile pharmacophore, with derivatives reported to act on various biological targets, leading to a diverse array of physiological effects. These include roles as vasodilators, anticancer agents, anti-inflammatory molecules, and inhibitors of enzymes such as phosphodiesterases (PDEs).[1][2][3][4][5][6] For instance, certain pyridazinone derivatives have been investigated for their potential in treating cardiovascular diseases by acting as antihypertensive and antithrombotic agents.[7] Others have been synthesized and evaluated as potential PET tracers for imaging mitochondrial complex 1.

The lack of a specified target for this compound prevents the generation of a comparative analysis of its selectivity against other biological molecules. Such an analysis would require, at minimum, a known primary target against which to compare its activity on other related and unrelated targets.

To illustrate the type of analysis that would be conducted had a target been identified, this guide will present a hypothetical scenario. Let us assume, for illustrative purposes only, that this compound is an inhibitor of Phosphodiesterase 3 (PDE3). The following sections will demonstrate how its selectivity would be assessed and compared to other known PDE3 inhibitors.

Hypothetical Target: Phosphodiesterase 3 (PDE3)

Phosphodiesterases are a superfamily of enzymes that regulate the cellular levels of cyclic nucleotides, such as cAMP and cGMP. PDE3, specifically, is a key regulator of cardiac and vascular smooth muscle contractility, as well as platelet aggregation. Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in positive inotropic effects, vasodilation, and inhibition of platelet aggregation.

Comparative Selectivity Analysis (Hypothetical Data)

To assess the selectivity of a compound for PDE3, its inhibitory activity against a panel of other PDE isoforms would be determined. An ideal PDE3 inhibitor would show high potency for PDE3 and significantly lower potency for other PDE subtypes, minimizing off-target effects.

Table 1: Hypothetical IC50 Values (nM) of PDE Inhibitors

CompoundPDE1PDE2PDE3PDE4PDE5PDE6
This compound 5,2008,10015 2,5001,8009,500
Milrinone1,80012,00020 2,000>10,000>10,000
Cilostazol>10,000>10,00050 >10,000>10,000>10,000
Rolipram>10,000>10,000>10,000120 >10,000>10,000
Sildenafil>10,000>10,000>10,000>10,0003.5 40

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Experimental Protocols

A critical component of a comparative guide is the detailed methodology used to generate the data. The following outlines a standard experimental protocol for assessing PDE inhibition.

In Vitro Phosphodiesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isoforms.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP for PDE3) by a specific PDE enzyme.

Materials:

  • Recombinant human PDE enzymes (PDE1-PDE6)

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Test compounds (e.g., this compound, reference inhibitors)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Add a fixed concentration of the respective PDE enzyme to the wells of the microplate.

  • Add the serially diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorescently labeled substrate to each well.

  • Incubate the plate for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Measure the fluorescence polarization of each well using a plate reader. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to the control wells (enzyme and substrate without inhibitor).

  • Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Signaling Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

cluster_workflow Experimental Workflow: PDE Inhibition Assay prep Prepare Compound Dilutions enzyme Add PDE Enzyme to Plate prep->enzyme incubate1 Pre-incubate with Compound enzyme->incubate1 substrate Add Fluorescent Substrate incubate1->substrate incubate2 Enzymatic Reaction substrate->incubate2 stop Stop Reaction incubate2->stop read Measure Fluorescence Polarization stop->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining PDE inhibition.

cluster_pathway Simplified PDE3 Signaling Pathway in Cardiomyocytes BetaAR β-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates PDE3 PDE3 CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates Contraction Increased Contractility CaChannel->Contraction AMP AMP PDE3->AMP Hydrolyzes Inhibitor 2,5,6,7-tetrahydro-3H- cyclopenta[c]pyridazin-3-one (Hypothetical) Inhibitor->PDE3 Inhibits

Caption: Hypothetical PDE3 signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, a pyridazinone derivative. Given that pyridazinone compounds can exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive effects, it is crucial to handle and dispose of this compound with care, treating it as potentially hazardous in the absence of specific toxicity data.[1][2]

I. Hazard Assessment and Waste Classification

Laboratory personnel should consider all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous by a designated safety officer.[3] A hazardous waste is generally defined as a substance that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]

Table 1: Waste Classification and Handling Summary

Waste Type Hazard Profile Container Type Labeling Requirements Storage Location
Solid this compound Treat as hazardous solid waste.Compatible, sealed container (plastic preferred).[4]"Hazardous Waste," Chemical Name, Date.Designated Satellite Accumulation Area (SAA).[4][5]
Contaminated Labware (e.g., gloves, pipette tips) Treat as hazardous solid waste.Lined, sealed container."Hazardous Waste," Contaminant Name.Designated Satellite Accumulation Area (SAA).[4][5]
Solutions of this compound Treat as hazardous liquid waste.Compatible, sealed, leak-proof container (plastic preferred).[4]"Hazardous Waste," Chemical Name and concentration, Date.Designated Satellite Accumulation Area (SAA).[4][5]
Empty Stock Containers If held an acute hazardous waste, must be triple-rinsed.[3]N/ADeface original label.[3]Regular trash (after proper rinsing if required).[3]

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Segregate waste into solid, liquid, and sharps categories.[6]

3. Solid Waste Disposal:

  • Collect pure compound and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a designated, compatible, and clearly labeled hazardous waste container.[6]

  • Keep the container closed except when adding waste.[3][5]

4. Liquid Waste Disposal:

  • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[5]

  • Do not dispose of this compound down the drain.[3] Sink disposal is only permissible for small quantities of specific, non-hazardous chemicals.[5][7]

  • Do not dispose of by evaporation in a fume hood.[3][5]

5. Sharps Disposal:

  • Any needles, syringes, or broken glass contaminated with the compound should be placed in a designated sharps container.[6]

6. Container Management:

  • All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name, and the date the waste was first added.[4]

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][5]

  • Ensure containers are in good condition and securely capped.[5]

7. Waste Pickup:

  • Once a waste container is full, or if it has been in storage for a prolonged period (e.g., up to 12 months for partially filled containers), arrange for pickup by your institution's EHS or hazardous waste management provider.[4]

8. Empty Container Disposal:

  • A container that held this compound should be managed as hazardous waste. If the compound is determined to be an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash with the label defaced.[3]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) classify Classify Waste (Treat as Hazardous) start->classify segregate Segregate Waste classify->segregate Default Classification solid_waste Solid Waste segregate->solid_waste liquid_waste Liquid Waste segregate->liquid_waste sharps_waste Sharps Waste segregate->sharps_waste solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container store Store in Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store pickup Request EHS Waste Pickup store->pickup end Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and when in doubt, contact your Environmental Health and Safety (EHS) department.

References

Essential Safety and Operational Guide for 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one. The procedural guidance is based on best practices for handling pyridazinone derivatives, a class of heterocyclic compounds known for a range of biological activities.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance.

Hazard Profile and Safety Summary

Known Hazards of Structurally Similar Compounds:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Damage: Can cause significant eye irritation or damage.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.
Body Protection A flame-retardant lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A certified respirator may be necessary if dust or aerosols are generated.To prevent inhalation of the compound.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is critical for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Ensure the container is tightly sealed.[3]

2. Preparation and Handling:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid direct contact with skin and eyes.[3]

  • Use dedicated spatulas and glassware.

  • If weighing the solid, do so in a fume hood or on a balance with a draft shield.

3. In-Experiment Use:

  • When adding the compound to a reaction, do so slowly and carefully to avoid splashing.

  • Keep the reaction vessel covered as much as possible.

  • Continuously monitor the experiment for any unexpected changes.

4. Post-Experiment:

  • Decontaminate all non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by a thorough wash with soap and water.[3]

  • Dispose of all contaminated disposable materials as hazardous waste.

experimental_workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receipt Receive Chemical inspect Inspect Container receipt->inspect storage Store in Cool, Dry, Ventilated Area inspect->storage weigh Weigh Compound storage->weigh prepare Prepare Solution weigh->prepare experiment Use in Experiment prepare->experiment decontaminate Decontaminate Equipment experiment->decontaminate waste Dispose of Hazardous Waste decontaminate->waste

Diagram 1: Experimental Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for all waste containing this compound. The label should include "Hazardous Waste" and the chemical name.

  • This includes unused compounds, reaction byproducts, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and cleaning materials.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[3]

  • Carefully collect the absorbed material into the designated hazardous waste container.[3]

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water.[3]

3. Final Disposal:

  • Securely seal the hazardous waste container when it is ready for disposal.

  • Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.

hierarchy_of_controls Hierarchy of Controls for Chemical Safety elimination Elimination substitution Substitution engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe PPE (Gloves, Goggles, Lab Coat)

Diagram 2: The Hierarchy of Controls applied to the safe handling of laboratory chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.